1,8-Naphthyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305955 | |
| Record name | 1,8-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-09-1 | |
| Record name | 15936-09-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Physicochemical Landscape of the 1,8-Naphthyridin-2(1H)-one Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of the this compound scaffold, offering crucial data and methodologies for researchers engaged in the development of drugs based on this promising core.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecular scaffold is paramount for successful drug design and development. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. The following table summarizes the key physicochemical data for the this compound scaffold.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 146.15 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 197-199 °C | --INVALID-LINK-- |
| Calculated LogP (for 1-methyl derivative) | 0.8 | --INVALID-LINK-- |
| Aqueous Solubility | Data not readily available in the literature. | |
| pKa | Data not readily available in the literature. | |
| Crystal Structure | Data for derivatives are available, but not for the parent scaffold.[1][2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for building robust structure-activity relationships (SAR) and for optimizing drug candidates. The following sections detail standard experimental protocols for the determination of key physicochemical parameters.
Melting Point Determination
The melting point of a compound is a fundamental physical property that provides an indication of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of a pure compound.
Lipophilicity (LogP) Determination
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's permeability across biological membranes and its binding to plasma proteins.
Methodology: Shake-Flask Method for LogP Determination
-
Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4) is prepared. The two phases are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Sample Preparation: A known concentration of the this compound scaffold is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the prepared sample solution is mixed with a precise volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) for a sufficient time to allow for the partitioning equilibrium to be reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous Solubility Determination
Aqueous solubility is a key determinant of a drug's dissolution rate and, consequently, its oral bioavailability.
Methodology: Isothermal Shake-Flask Method
-
Sample Preparation: An excess amount of the solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Result Expression: The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many this compound derivatives, the pKa value is critical as it determines the charge state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the this compound is dissolved in a suitable solvent (e.g., water, methanol-water mixture).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Signaling Pathways and Biological Activities
Derivatives of the this compound scaffold have been shown to modulate various signaling pathways, underscoring their therapeutic potential.
TLR4/Myd88/NF-κB Signaling Pathway
Certain 1,8-naphthyridin-2-carboxamide derivatives have demonstrated anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway in microglial cells. This pathway is a key player in the innate immune response and its dysregulation is implicated in various neuroinflammatory diseases.
Caption: Inhibition of the TLR4/Myd88/NF-κB signaling pathway by this compound derivatives.
Cannabinoid Receptor 2 (CB2) Agonism
Derivatives of this compound have been identified as potent and selective agonists of the cannabinoid receptor 2 (CB2).[3] The CB2 receptor is primarily expressed in immune cells and its activation is associated with anti-inflammatory and immunomodulatory effects, making it an attractive target for the treatment of various inflammatory and autoimmune diseases.
Caption: Agonistic activity of this compound derivatives on the CB2 receptor.
Phosphodiesterase IV (PDE IV) Inhibition
Substituted 1,8-naphthyridin-2(1H)-ones have been reported as selective inhibitors of phosphodiesterase IV (PDE IV).[4] PDE IV is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the regulation of inflammatory and immune responses. Inhibition of PDE IV leads to increased intracellular cAMP levels, resulting in anti-inflammatory and bronchodilatory effects.
Caption: Inhibition of PDE IV by this compound derivatives.
ADME Properties and Drug-Likeness
The ADME properties of the this compound scaffold can be modulated through chemical modifications. For instance, adjustments to lipophilicity by introducing various substituents have been shown to improve pharmaceutical properties such as passive membrane permeability and aqueous solubility.[5]
Computational tools are often employed in the early stages of drug discovery to predict the ADME properties and drug-likeness of novel compounds. The SwissADME web tool, for example, can be used to evaluate parameters such as oral bioavailability and compliance with Lipinski's rule of five. Studies on certain 1,8-naphthyridine derivatives have shown that they possess drug-like characteristics and have the potential for good oral absorption.[6]
The following workflow illustrates a general approach to assessing the ADME properties of novel this compound derivatives.
Caption: General workflow for the assessment of ADME properties of this compound derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutics. This guide has provided a summary of its core physicochemical properties, detailed experimental protocols for their determination, and an overview of the signaling pathways modulated by its derivatives. A comprehensive understanding and systematic evaluation of these fundamental properties are essential for medicinal chemists to successfully design and optimize this compound-based drug candidates with improved efficacy and favorable pharmacokinetic profiles. The continued exploration of this versatile scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- 1. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
The Multifaceted Biological Activities of 1,8-Naphthyridin-2(1H)-one Derivatives: A Technical Guide
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and kinase inhibitory properties of these derivatives, tailored for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of recent findings, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Anticancer Activity
Derivatives of this compound have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as tubulin polymerization and the activity of topoisomerase II, an enzyme critical for DNA replication.[1][2]
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various this compound derivatives has been evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below.
| Compound ID/Description | Cell Line | IC50 (µM) | Reference |
| Halogenated 1,8-naphthyridine-3-carboxamide Derivatives | |||
| Compound 47 | MIAPaCa (Pancreatic Cancer) | 0.41 | [3] |
| K-562 (Leukemia) | 0.77 | [3] | |
| Compound 36 | PA-1 (Ovarian Cancer) | 1.19 | [3] |
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl Derivatives | |||
| Compound 29 | PA-1 (Ovarian Cancer) | 0.41 | [3] |
| SW620 (Colon Cancer) | 1.4 | [3] | |
| C-2 Naphthyl Substituted Derivatives | |||
| Compound 14 | HeLa (Cervical Cancer) | 2.6 | [2] |
| HL-60 (Leukemia) | 1.5 | [2] | |
| PC-3 (Prostate Cancer) | 2.7 | [2] | |
| Compound 15 | HeLa (Cervical Cancer) | 2.3 | [2] |
| HL-60 (Leukemia) | 0.8 | [2] | |
| PC-3 (Prostate Cancer) | 11.4 | [2] | |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | [2] |
| HL-60 (Leukemia) | 0.1 | [2] | |
| PC-3 (Prostate Cancer) | 5.1 | [2] | |
| Miscellaneous Derivatives | |||
| Compound 9b | HepG2 (Liver Cancer) | 0.048 (M) | [4] |
| Colchicine (Reference) | HeLa (Cervical Cancer) | 23.6 | [2] |
| HL-60 (Leukemia) | 7.8 | [2] | |
| PC-3 (Prostate Cancer) | 19.7 | [2] |
Antimicrobial Activity
The 1,8-naphthyridine core is historically significant in the development of antimicrobial agents, with nalidixic acid being a foundational member of the quinolone class of antibiotics.[5] Modern derivatives of this compound continue to show promise in combating bacterial and mycobacterial infections. Some derivatives exhibit direct antimicrobial activity, while others act as modulators, enhancing the efficacy of existing antibiotics against multi-resistant bacterial strains.[6][7][8]
Quantitative Antimicrobial Susceptibility Data
The antimicrobial potential of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Activity | Reference |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 | No direct antibacterial activity | [6][7] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | E. coli 06, S. aureus 10, P. aeruginosa 24 | ≥ 1024 | No direct antibacterial activity | [6][7] |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | Prominent anti-tuberculosis activity | [9][10] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | Mycobacterium tuberculosis H37Rv | 12.5 | Moderate to good anti-tuberculosis activity | [9] |
Kinase Inhibition
A significant area of investigation for this compound derivatives is their activity as kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Notably, derivatives of this scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR and c-Met signaling pathways.
mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival.[11] Certain benzo[h][12][13]naphthyridin-2(1H)-one derivatives have been developed as highly potent and selective mTOR inhibitors. For example, Torin2, a derivative of this class, exhibits an EC50 of 0.25 nM for inhibiting cellular mTOR activity and demonstrates significant selectivity over other kinases.[14][15]
c-Met Inhibition
The c-Met receptor tyrosine kinase is another important target in cancer therapy. 1H-imidazo[4,5-h][12][13]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[16] Structure-activity relationship studies have shown that specific substitutions on the naphthyridine core are crucial for potent c-Met inhibition.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[13][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound.
-
Serial Dilution: Dispense 100 µL of broth into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)
References
- 1. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]
- 11. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
A Technical Guide to the Spectroscopic Characterization of the 1,8-Naphthyridin-2(1H)-one Core
Audience: Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives showing a wide range of biological activities.[1] The 1,8-naphthyridin-2(1H)-one core, in particular, is a key structural component in various pharmacologically active agents, including selective inhibitors for enzymes like sphingomyelin synthase 2 (SMS2).[2][3] A thorough spectroscopic characterization is fundamental for structural elucidation, purity assessment, and understanding the structure-activity relationships of novel derivatives.
This technical guide provides an in-depth overview of the standard spectroscopic techniques used to characterize the this compound core. It includes summaries of expected quantitative data, detailed experimental protocols, and visualizations of the core structure and analytical workflows.
Molecular Structure and Numbering
The systematic characterization of the this compound core relies on the unambiguous assignment of signals to specific atoms within the molecule. The standard IUPAC numbering scheme is essential for correlating NMR data.
Caption: IUPAC numbering of the this compound core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments provides detailed information about the carbon skeleton and the chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. Protons on the aromatic rings of the naphthyridinone core typically appear in the deshielded region (δ 7.0-9.0 ppm). The N-H proton is often broad and its chemical shift is solvent-dependent.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| H3 | 6.5 - 7.0 | d (doublet) | J3,4 = 9.0 - 10.0 |
| H4 | 7.5 - 8.0 | d (doublet) | J4,3 = 9.0 - 10.0 |
| H5 | 7.2 - 7.6 | dd (doublet of d) | J5,6 = 7.5 - 8.5, J5,7 = 1.5 - 2.0 |
| H6 | 7.8 - 8.2 | dd (doublet of d) | J6,5 = 7.5 - 8.5, J6,7 = 4.0 - 5.0 |
| H7 | 8.5 - 8.8 | dd (doublet of d) | J7,6 = 4.0 - 5.0, J7,5 = 1.5 - 2.0 |
| N1-H | 11.0 - 12.5 (in DMSO-d₆) | br s (broad s) | - |
Note: Chemical shifts are highly dependent on the solvent and the presence of substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbons. The carbonyl carbon (C2) is the most deshielded, typically appearing around 160-165 ppm.
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
| C2 (C=O) | 160 - 165 |
| C3 | 120 - 125 |
| C4 | 138 - 142 |
| C4a | 118 - 122 |
| C5 | 115 - 120 |
| C6 | 135 - 140 |
| C7 | 150 - 155 |
| C8a | 145 - 150 |
Note: Assignments are typically confirmed using 2D NMR techniques like HSQC and HMBC.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For the this compound core, the most characteristic absorptions are the N-H and C=O stretching vibrations.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=O Stretch (Amide) | 1640 - 1680 | Strong |
| C=C and C=N Ring Stretches | 1550 - 1620 | Strong-Medium |
| Aromatic C-H Bending | 750 - 900 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the naphthyridinone core. The position of the maximum absorbance (λmax) is sensitive to substituents on the ring system.
| Solvent | Typical λmax (nm) | Transition Type |
| Ethanol / Methanol | 280 - 290, 330 - 350 | π → π |
| Dichloromethane | 285 - 295, 340 - 360 | π → π |
| Acetonitrile | 280 - 290, 330 - 350 | π → π* |
Note: Electron-donating or withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in λmax.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules, typically showing a strong signal for the protonated molecule [M+H]⁺.
| Core Structure | Formula | Monoisotopic Mass (Da) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₈H₆N₂O | 146.0480 | 147.0553 |
Experimental Protocols
Reproducible data requires standardized experimental procedures.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with 16 to 64 scans, ensuring proper shimming for high resolution.
-
¹³C NMR Acquisition: Acquire the spectrum with a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the internal standard.[1]
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution (~1 mM) of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile). Create a series of dilutions (e.g., 1 µM to 100 µM) from the stock solution.[1]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent. Measure the absorbance of each diluted sample over the desired wavelength range (e.g., 200-600 nm). Ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5).[1]
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent suitable for ESI, such as methanol or acetonitrile.[1]
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight.
Workflow and Data Interpretation
The characterization of a new this compound derivative follows a logical workflow to ensure complete and accurate structural confirmation.
Caption: Logical workflow for the spectroscopic characterization of a novel compound.
The combination of these techniques provides complementary information. MS confirms the molecular formula, IR identifies key functional groups (C=O, N-H), UV-Vis characterizes the conjugated system, and detailed NMR analysis establishes the precise atomic connectivity and completes the structural assignment.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to 1,8-Naphthyridin-2(1H)-one in Medicinal Chemistry
For Immediate Release
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These molecular frameworks, capable of interacting with multiple biological targets, offer a significant advantage in the development of novel therapeutics. Among these, the 1,8-naphthyridin-2(1H)-one core has emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities, most notably in the realm of oncology. This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
The 1,8-naphthyridine nucleus is a nitrogen-containing heterocyclic compound that has garnered substantial interest from researchers globally due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, and anti-malarial agents.[1] However, it is their potential as anticancer agents that has drawn the most significant attention, with derivatives showing activity against various cancer cell lines and targeting critical cellular pathways.[2][3][4]
Quantitative Analysis of Anticancer Activity
The potency of this compound derivatives as anticancer agents is best illustrated through quantitative data, primarily half-maximal inhibitory concentration (IC50) values. These values, collated from various studies, demonstrate the efficacy of these compounds against a range of cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [5] |
| Compound 17 | KB (Oral) | 3.7 | [5] |
| Compound 22 | SW-620 (Colon) | 3.0 | [5] |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| Compound 47 | K-562 (Leukemia) | 0.77 | [6] |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [6] |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |
| Compound 29 | SW620 (Colon) | 1.4 | [6] |
| Compound 16 | HeLa (Cervical) | 0.7 | [7] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [7] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [7] |
| Compound 40 | Various | Submicromolar | [8] |
Key Mechanisms of Action
Research has identified several key mechanisms through which this compound derivatives exert their anticancer effects. Two of the most prominent are the inhibition of topoisomerase II and the disruption of tubulin polymerization.
Topoisomerase II Inhibition
Topoisomerase II is a vital enzyme that alters DNA topology to facilitate processes like DNA replication and chromosome segregation.[9] Some 1,8-naphthyridine derivatives act as topoisomerase II poisons, stabilizing the transient enzyme-DNA cleavage complex.[10] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic function of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of 1,8-Naphthyridin-2(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, and specifically the 1,8-naphthyridin-2(1H)-one core, represents a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities.[1][2] These compounds have garnered significant interest for their therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][3] This in-depth technical guide serves to elucidate the primary mechanisms of action through which these compounds exert their effects, providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of Action
Research has revealed that this compound derivatives can modulate a variety of biological targets. The versatility of this scaffold allows for substitutions at multiple positions, leading to compounds with high affinity and selectivity for different proteins.[2] The principal mechanisms of action identified in the literature include cannabinoid receptor agonism, kinase inhibition, poly (ADP-ribose) polymerase (PARP) inhibition, and phosphodiesterase (PDE) inhibition.
Quantitative Data Summary
The following tables summarize the biological activities of representative this compound derivatives and related analogs against their key molecular targets. This data is crucial for understanding the structure-activity relationships (SAR) and for the rational design of new, more potent, and selective compounds.
Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinities
| Compound ID | R1 Substituent | R3 Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| 1 | N-ethyl morpholino | Carboxamide | >1000 | 7.26 | >137 | [4] |
| A1 | Benzyl | N-(cis-4-methylcyclohexyl)carboxamide | 235 | 1.1 | 213 | [5] |
| A2 | 4-Fluorobenzyl | N-(cis-4-methylcyclohexyl)carboxamide | 302 | 1.5 | 201 | [5] |
| 14 | Benzyl | N-(trans-4-carboxycyclohexyl)carboxamide | 420 | 2.1 | 200 | [5] |
| JT11 | Not Specified | Carboxamide Derivative | >10000 | 25.4 | >393 | [6] |
Table 2: Kinase Inhibitory Activities
| Compound ID | Target Kinase | IC50/EC50 (nM) | Assay Type | Reference |
| Torin1 | mTOR | 2 (mTORC1), 10 (mTORC2) | Cellular | [7][8] |
| Torin2 | mTOR | 0.25 | Cellular | [9] |
| Compound 2t | c-Met | 2600 | Biochemical | [10] |
| LAH-1 Analog | c-Met | 49 | Biochemical | [11][12] |
Table 3: PARP-1 Inhibitory Activities
| Compound ID | Scaffold | IC50 (nM) | Reference |
| Olaparib | Phthalazinone | 5 | [13] |
| Analog 1 | Benzo[c][14][15]naphthyridin-6(5H)-one | 311 | Not explicitly in provided text |
| B8 | Novel ATR/PARP Dual Inhibitor | 0.38 | [16] |
Table 4: Phosphodiesterase 4 (PDE4) Inhibitory Activities
| Compound ID | Scaffold | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Reference |
| YM-10335 Analog | This compound | Selective for PDE4 | Not Specified | [17] |
| Compound 11e | Dialkyloxyphenyl hybrid | 2.82 | Not Specified | [18] |
| Compound 8 | Pyridine-3-yl substituted | Not Specified | 1880 | [19] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of this compound compounds.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
HEK-293 cells stably transfected with human CB1 or CB2 receptors.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Radioligand: [3H]CP-55,940.
-
Non-labeled competitor (for non-specific binding): WIN-55,212-2.
-
Test compounds (this compound derivatives).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize transfected HEK-293 cells in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to the respective wells:
-
Total Binding: Binding buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-labeled competitor, radioligand, and cell membrane suspension.
-
Competitive Binding: Test compound at various concentrations, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro mTOR Kinase Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of mTOR.
Materials:
-
Active, recombinant mTOR enzyme.
-
Kinase buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4.
-
Substrate: Inactive S6K protein or 4E-BP1.
-
ATP.
-
Test compounds.
-
SDS-PAGE and Western blotting reagents.
-
Phospho-specific antibodies (e.g., anti-phospho-S6K).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, recombinant mTOR enzyme, and the substrate protein.
-
Inhibitor Addition: Add the test compound at various concentrations or a vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody to detect the phosphorylated substrate.
-
Analysis: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
PARP-1 Activity Assay (Chemiluminescent)
This protocol assesses the ability of a compound to inhibit the enzymatic activity of PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone-coated 96-well plates.
-
PARP assay buffer.
-
Activated DNA.
-
Biotinylated NAD+.
-
Streptavidin-HRP conjugate.
-
Chemiluminescent HRP substrate.
-
Test compounds.
-
Luminometer.
Procedure:
-
Reaction Setup: To the histone-coated wells, add PARP assay buffer, activated DNA, biotinylated NAD+, and the test compound at various concentrations.
-
Enzyme Addition: Add the PARP-1 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the poly(ADP-ribosyl)ation of histones.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Signal Generation: After another wash, add the chemiluminescent HRP substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: The light output is proportional to PARP-1 activity. Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
Signaling Pathways and Visualizations
Understanding the downstream consequences of target modulation is critical for predicting the therapeutic effects and potential side effects of this compound compounds. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds.
Cannabinoid Receptor 2 (CB2) Signaling
Activation of the G-protein coupled CB2 receptor, primarily expressed on immune cells, by this compound agonists can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can modulate downstream effectors like protein kinase A (PKA) and influence cytokine release and immune cell migration.
Caption: Agonist binding to the CB2 receptor activates Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, ultimately modulating immune cell function.
mTOR Signaling Pathway Inhibition
1,8-Naphthyridine-based compounds like Torin1 and Torin2 are ATP-competitive inhibitors of mTOR, a central regulator of cell growth, proliferation, and survival. By blocking mTOR kinase activity, these compounds inhibit both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn suppresses protein synthesis and cell growth.
Caption: 1,8-Naphthyridinone-based inhibitors block both mTORC1 and mTORC2, disrupting the PI3K/Akt/mTOR signaling axis and thereby inhibiting protein synthesis and cell growth.
PARP-1 Inhibition and DNA Repair
Certain benzo[c][14][15]naphthyridin-6(5H)-one derivatives act as inhibitors of PARP-1, an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.
Caption: Inhibition of PARP-1 by naphthyridinone compounds prevents the repair of DNA single-strand breaks, leading to the accumulation of genomic damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
Phosphodiesterase 4 (PDE4) Inhibition
Substituted 1,8-naphthyridin-2(1H)-ones can act as selective inhibitors of PDE4, an enzyme that degrades the second messenger cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This cascade leads to the phosphorylation of transcription factors like CREB, ultimately resulting in the suppression of pro-inflammatory cytokine production and an increase in anti-inflammatory mediators.
Caption: this compound inhibitors of PDE4 increase intracellular cAMP levels, leading to PKA activation and the modulation of gene expression to produce an anti-inflammatory effect.
Conclusion
The this compound scaffold is a versatile platform for the development of potent and selective modulators of key biological targets. The mechanisms of action, including cannabinoid receptor agonism, and inhibition of kinases, PARP, and PDE, highlight the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activities into effective clinical therapies.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Bentham Science [eurekaselect.com]
- 4. Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Novel ATR/PARP1 Dual Inhibitors Demonstrate Synergistic Antitumor Efficacy in Triple‐Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Initial Structure-Activity Relationship (SAR) Studies of 1,8-Naphthyridin-2(1H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides an in-depth overview of the initial structure-activity relationship (SAR) studies of these analogs, focusing on their anticancer properties. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Core Structure
The foundational structure for the analogs discussed in this guide is the this compound core. Variations in substituents at different positions of this core structure lead to significant differences in biological activity.
Anticancer Activity and Structure-Activity Relationship
1,8-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as various protein kinases.[1][2][3]
Cytotoxicity against Human Cancer Cell Lines
A key aspect of anticancer drug discovery is the evaluation of a compound's ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a critical metric in these assessments, representing the concentration of a drug that is required for 50% inhibition in vitro.
A study on a series of 1,8-naphthyridine derivatives evaluated their in vitro cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay.[4] The results of this study are summarized in the table below, providing valuable insights into the structure-activity relationships of these compounds.[4]
Table 1: Cytotoxicity of 1,8-Naphthyridine Analogs against Human Cancer Cell Lines (IC50 in µM) [4]
| Compound | R1 | R2 | R3 | HeLa | HL-60 | PC-3 |
| 1 | H | H | 3',4'-dimethoxyphenyl | >100 | >100 | >100 |
| 2 | H | CH3 | 3',4'-dimethoxyphenyl | 85.3 | 68.4 | 75.1 |
| 5 | CH3 | H | 3',4'-dimethoxyphenyl | 5.2 | 3.1 | 8.7 |
| 6 | CH3 | CH3 | 3',4'-dimethoxyphenyl | 4.8 | 2.5 | 6.4 |
| 7 | H | H | 2',4'-dimethoxyphenyl | 75.6 | 55.2 | 63.9 |
| 8 | H | CH3 | 2',4'-dimethoxyphenyl | 68.4 | 49.8 | 58.2 |
| 10 | CH3 | H | 2',4'-dimethoxyphenyl | 4.5 | 2.8 | 7.3 |
| 11 | CH3 | CH3 | 2',4'-dimethoxyphenyl | 4.1 | 2.2 | 5.9 |
| 14 | H | H | 2-naphthyl | 2.6 | 1.5 | 2.7 |
| 15 | H | CH3 | 2-naphthyl | 2.3 | 0.8 | 11.4 |
| 16 | CH3 | H | 2-naphthyl | 0.7 | 0.1 | 5.1 |
From the data presented, several key SAR trends can be observed:
-
Substitution at the C-2 position is crucial for activity. The introduction of an aryl group, particularly a naphthyl group, at the C-2 position significantly enhances cytotoxic activity (compounds 14, 15, and 16) compared to the unsubstituted analog (compound 1).[4] Bulky lipophilic groups at this position appear to be beneficial for potent activity.[4]
-
Methyl substitution at the C-5 and C-6 positions generally increases potency. For instance, the presence of a methyl group at C-6 (compound 15 vs. 14) and C-5 (compound 16 vs. 14) leads to a notable increase in cytotoxicity.[4]
-
The substitution pattern on the C-2 phenyl ring influences activity. Compounds with a 2',4'-dimethoxyphenyl ring (e.g., compounds 7, 8, 10, 11) generally exhibit stronger biological activity than those with a 3',4'-dimethoxyphenyl ring (e.g., compounds 1, 2, 5, 6).[4]
Experimental Protocols
General Synthesis of this compound Analogs (Friedlander Annulation)
A common and versatile method for the synthesis of the 1,8-naphthyridine core is the Friedlander annulation.[3][5] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).
General Procedure:
-
A mixture of 2-aminopyridine-3-carbaldehyde (1 equivalent) and an appropriate active methylene compound (1-1.2 equivalents) is prepared in a suitable solvent (e.g., ethanol, water, or a deep eutectic solvent).[5]
-
A catalytic amount of a base (e.g., piperidine, potassium hydroxide, or choline hydroxide) or an acid is added to the mixture.[5]
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, depending on the specific reactants.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography to yield the desired this compound analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of this compound analogs, the following diagrams have been generated using the DOT language.
Signaling Pathways
1,8-Naphthyridine derivatives have been shown to target several key signaling pathways implicated in cancer progression. These include pathways regulated by Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and c-Met.[1][2][3]
Caption: Inhibition of Aurora Kinase signaling by this compound analogs.
Caption: EGFR signaling pathway and its inhibition.
Caption: The HGF/c-Met signaling pathway and its antagonism.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the synthesis of this compound analogs.
Caption: Workflow for in vitro cytotoxicity evaluation and SAR analysis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,8-Naphthyridine synthesis [organic-chemistry.org]
Unlocking New Therapeutic Avenues: A Technical Guide to Novel 1,8-Naphthyridin-2(1H)-one Derivatives and Their Therapeutic Targets
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the therapeutic potential of novel 1,8-naphthyridin-2(1H)-one derivatives. This class of compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant activity across a range of therapeutic areas including oncology, inflammatory disorders, and neurodegenerative diseases. This document provides a comprehensive overview of their key molecular targets, summarizes quantitative biological data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
The versatility of the 1,8-naphthyridine core allows for diverse chemical modifications, leading to the development of potent and selective inhibitors for a variety of key biological targets.[1][2] This guide will delve into the specifics of these interactions and the methodologies used to elucidate them.
Key Therapeutic Targets and Mechanisms of Action
This compound derivatives have been shown to exert their therapeutic effects by modulating the activity of several critical cellular proteins. The primary areas of investigation and their associated targets are outlined below.
Oncology
In the field of oncology, these derivatives have shown promise in targeting key pathways that drive cancer cell proliferation, survival, and metastasis.[3]
-
Receptor Tyrosine Kinases (RTKs):
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Certain 1,8-naphthyridine derivatives have been identified as inhibitors of EGFR.[4]
-
Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR signaling axis is frequently dysregulated in cancer, promoting tumorigenesis and angiogenesis. Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective FGFR4 inhibitors.[5]
-
-
DNA Repair Pathways:
-
Cell Signaling Cascades:
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The tricyclic benzonaphthyridinone inhibitor, Torin1, is a potent inhibitor of mTOR.[8]
-
Inflammatory Disorders
The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory mediators and signaling pathways.
-
Phosphodiesterases (PDEs):
-
Innate Immune Signaling:
-
TLR4/Myd88/NF-κB Pathway: This pathway is crucial for initiating the inflammatory response. A novel 1,8-naphthyridine-2-carboxamide derivative has been shown to attenuate inflammatory responses by suppressing this signaling cascade.
-
Neurodegenerative Diseases
While the exploration of 1,8-naphthyridin-2(1H)-ones in neurodegenerative diseases is an emerging field, the broader class of 1,8-naphthyridines has shown potential in targeting pathways relevant to conditions like Alzheimer's disease.[1][2]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic strategy for Alzheimer's disease. Certain 1,8-naphthyridine derivatives have demonstrated potent inhibition of both enzymes.
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound and related naphthyridinone derivatives against their respective targets.
Table 1: Anticancer Activity of Naphthyridinone Derivatives
| Compound Class | Target | Assay Type | IC50 / Ki | Reference |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Enzymatic | IC50 = 2.6 nM (for compound 2n) | [5] |
| Benzo[h][11]naphthyridin-2(1H)-one | mTOR | Cellular | IC50 = 2-10 nM (for Torin1) | [8] |
| 1,5-Naphthyridin-2(1H)-one | PARP1 | Enzymatic | IC50 = 1.55 nM (for AZD5305) | [7] |
| 1,5-Naphthyridin-2(1H)-one | PARP2 | Enzymatic | IC50 = 653 nM (for AZD5305) | [7] |
| Imidazo[3.2-b]pyrazole | EGFR del19/T790M/C797S | Cellular | IC50 = 56.9 nM (for compound 31) |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound Class | Target | Cell Line | IC50 | Reference |
| 1,8-Naphthyridin-2-carboxamide | Nitric Oxide Production | BV2 | HSR2104: 15.3 µM | |
| 1,8-Naphthyridin-2-carboxamide | TNF-α Production | BV2 | HSR2104: 12.8 µM | |
| 1,8-Naphthyridin-2-carboxamide | IL-6 Production | BV2 | HSR2104: 19.7 µM | |
| 2-Arylpyrimidine | PDE4B | Enzymatic | IC50 = 34 nM (for compound 9) | |
| 2-Arylpyrimidine | PDE4D | Enzymatic | IC50 = 82 nM (for compound 9) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
PARP Inhibition Assay (Colorimetric)
This assay measures the activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Setup: Add the test inhibitor, PARP enzyme, and biotin-labeled NAD+ to the wells.
-
Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose chains.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.
-
Signal Measurement: Measure the resulting signal, which is proportional to the PARP activity.
Protein Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the inhibitory activity of a compound against a protein kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound at various concentrations.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration to allow for phosphorylation of the substrate.
-
Detection: The extent of phosphorylation can be measured using various methods, such as:
-
Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.
-
Western Blot Analysis of NF-κB Activation
This technique is used to detect the levels of specific proteins in a sample, in this case, to assess the activation of the NF-κB pathway.
-
Cell Lysis and Protein Extraction: Treat cells with the test compound and an inflammatory stimulus (e.g., LPS). Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p65 subunit of NF-κB, IκBα).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate for the enzyme and detect the resulting signal (e.g., chemiluminescence). The intensity of the signal corresponds to the amount of the target protein.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their evaluation.
Signaling Pathways
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic studies on selective type 4 phosphodiesterase (PDE 4) inhibitors. 1. Structure-activity relationships and pharmacological evaluation of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
In Silico Docking of 1,8-Naphthyridin-2(1H)-one Derivatives with Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent inhibition of various protein kinases. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound derivatives, offering insights into their interactions with key protein kinase targets implicated in diseases such as cancer. This document outlines quantitative binding data, detailed experimental protocols for computational studies, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the reported in silico docking and biological activity data for various this compound derivatives against several protein kinases. This data is crucial for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Docking Scores and Binding Affinities of 1,8-Naphthyridine Derivatives against Various Protein Kinases
| Compound/Derivative | Target Protein Kinase | PDB ID | Docking Score (kcal/mol) | Re-rank Score (Kcal/mol) | Reference |
| 1,8-Naphthyridine Derivatives (L1-L5) | DNA Topoisomerase II | 1ZXM | -8.9 to -9.3 | Not Reported | [1] |
| Bevacizumab (Standard Drug) | DNA Topoisomerase II | 1ZXM | -6.0 | Not Reported | [1] |
| 1,8-Naphthyridine Derivatives | Human Estrogen Receptor | 1ERR | Better than Tamoxifen | Better than Tamoxifen | [2] |
| Tamoxifen (Reference Drug) | Human Estrogen Receptor | 1ERR | -137.807 | -106.527 | [2] |
Table 2: In Vitro Inhibitory Activity of Naphthyridine Derivatives against Protein Kinases
| Compound/Derivative | Target Protein Kinase | IC50 (µM) | Reference |
| 1H-imidazo[4,5-h][3][4]naphthyridin-2(3H)-one (2t) | c-Met Kinase | 2.6 | [5] |
| 1,8-Naphthyridine derivative (1e) | Carbonic Anhydrase-II (CA-II) | 0.44 ± 0.19 | [6] |
| 1,8-Naphthyridine derivative (1g) | Carbonic Anhydrase-IX (CA-IX) | 0.11 ± 0.03 | [6] |
| 1,8-Naphthyridine derivative (1a) | Carbonic Anhydrase-XII (CA-XII) | 0.32 ± 0.07 | [6] |
| 1,8-Naphthyridine derivative (1b) | Tissue-Nonspecific Alkaline Phosphatase (b-TNAP) | 0.122 ± 0.06 | [6] |
| 1,8-Naphthyridine derivative (1e) | Calf-Intestinal Alkaline Phosphatase (c-IAP) | 0.107 ± 0.02 | [6] |
| Torin2 | mTOR | 0.00025 (EC50) | [7] |
| Torin2 | PI3K | 0.2 (EC50) | [7] |
Experimental Protocols for In Silico Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][8] The following protocol outlines a general workflow for performing in silico docking of this compound derivatives against protein kinase targets.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase from a public database such as the Protein Data Bank (PDB). For example, the EGFR kinase domain can be obtained with PDB ID: 1M17.[9]
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands. This step is crucial for preparing the binding site for the new ligand.[9]
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.
-
Assign Charges: Assign partial charges to each atom of the protein using a force field such as AMBER.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.
Ligand Preparation
-
Generate 3D Structure: Create the 3D structure of the this compound derivative using a molecular builder or from its 2D representation.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field, for instance, MMFF94.[9]
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Define Torsions: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
Grid Generation and Docking
-
Define Binding Site: Identify the ATP-binding site of the protein kinase, which is the target for type I and type II kinase inhibitors.
-
Grid Box Generation: Generate a grid box that encompasses the defined binding site. This grid is used by the docking algorithm to calculate the interaction energies.
-
Select Docking Algorithm: Choose a suitable docking program and algorithm, such as AutoDock Vina.[7][10]
-
Run Docking Simulation: Execute the docking simulation, where the flexible ligand is docked into the rigid protein binding site. The algorithm will generate multiple binding poses.[9]
Analysis of Results
-
Binding Pose Analysis: Analyze the predicted binding poses of the ligand within the protein's active site.
-
Interaction Analysis: Identify and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
-
Scoring and Ranking: Use the docking scores and binding affinities to rank the different derivatives and predict their potential inhibitory activity.
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways involving protein kinases targeted by 1,8-naphthyridine derivatives and a typical workflow for in silico drug discovery.
Caption: A general workflow for an in silico molecular docking experiment.
Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell processes.
Caption: The EGFR signaling pathway, often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 9. benchchem.com [benchchem.com]
- 10. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Synthetic History of 1,8-Naphthyridin-2(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth review of the key synthetic strategies developed over the years for the construction of this important molecular framework. We will delve into the classical and modern methodologies, presenting quantitative data in structured tables, detailing experimental protocols for seminal reactions, and illustrating reaction pathways and workflows using logical diagrams.
Friedländer Annulation: A Cornerstone in Naphthyridinone Synthesis
The Friedländer annulation, a classic and versatile method for quinoline synthesis, has been extensively applied to the construction of the 1,8-naphthyridine ring system.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[1] For the synthesis of 1,8-naphthyridin-2(1H)-ones, 2-aminonicotinaldehyde or its derivatives are commonly employed as the starting material.[1]
Recent advancements in the Friedländer synthesis have focused on developing more environmentally benign and efficient protocols. These include the use of green solvents like water, ionic liquids, solvent-free conditions, and microwave-assisted synthesis to improve yields, reduce reaction times, and simplify work-up procedures.[1][2]
Catalytic Systems and Reaction Conditions
A variety of catalysts have been explored to promote the Friedländer synthesis of 1,8-naphthyridines, each offering distinct advantages in terms of reaction efficiency and conditions.
| Catalyst/Condition | Starting Materials | Solvent | Temperature | Yield (%) | Reference |
| Choline hydroxide (1 mol%) | 2-aminonicotinaldehyde, Acetone | Water | 50 °C | 90 | [2][3] |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 2-aminonicotinaldehyde, Ethyl trifluoroacetoacetate | Solvent-free (grinding) | Room Temperature | 92 | [3][4] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%) | 2-aminonicotinaldehyde, Active methylene compound | Solvent-free (microwave) | - | 86 | [3][5] |
| [Bmmim][Im] (Ionic Liquid) | 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | [Bmmim][Im] | 80 °C | 90 | [6] |
| Piperidine | 2-aminonicotinaldehyde, Active methylene compounds | Solvent-free | Room Temperature | High |
Experimental Protocols
Protocol 1.1: Choline Hydroxide Catalyzed Synthesis in Water [3]
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Protocol 1.2: Solvent-Free Synthesis using Cerium(III) Chloride Heptahydrate [3][4]
-
Place an equimolar mixture of 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature for the time specified (typically 3-6 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with water.
Reaction Workflow
Caption: Workflow for the Friedländer Synthesis of 1,8-Naphthyridin-2(1H)-ones.
Gould-Jacobs Reaction: A Pathway to 4-Hydroxy Derivatives
The Gould-Jacobs reaction provides a route to quinoline and 4-hydroxyquinoline derivatives and has been extended to the synthesis of the corresponding 1,8-naphthyridine analogs.[7][8] The reaction involves the condensation of an aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), followed by a thermal or microwave-assisted intramolecular cyclization.[8] Subsequent hydrolysis and decarboxylation can then yield the 4-hydroxy-1,8-naphthyridin-2(1H)-one core.[8]
General Reaction Scheme
The multi-step process begins with the nucleophilic attack of the amino group of a 3-aminopyridine on the electrophilic carbon of DEEM, followed by the elimination of ethanol to form a vinylogous amide intermediate.[8] High-temperature cyclization then proceeds via a 6-electron electrocyclization to form the dihydronaphthyridine ring system, which tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[8]
Experimental Protocols
Protocol 2.1: Conventional Thermal Gould-Jacobs Reaction [9]
-
Condensation: In a round-bottom flask, combine the aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether. Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxynaphthyridinone product.
-
Hydrolysis: Suspend the dried product in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat to reflux for 1-2 hours.
-
Decarboxylation: Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the solid, dry it, and heat it above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases to yield the 4-hydroxynaphthyridinone.
Protocol 2.2: Microwave-Assisted Gould-Jacobs Reaction [9][10]
-
In a 2.5 mL microwave vial, add the aminopyridine (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the specified time (typically a few minutes).
-
After the reaction is complete, cool the vial to room temperature to allow the product to precipitate.
-
Filter the solid product and wash it with ice-cold acetonitrile.
Gould-Jacobs Reaction Pathway
Caption: Stepwise pathway of the Gould-Jacobs reaction for this compound synthesis.
Modern Synthetic Approaches: C-H Activation and Cycloaddition Strategies
In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex heterocyclic systems, including naphthyridinones.[11][12] Additionally, cycloaddition reactions offer novel and efficient routes to construct the bicyclic core.
Rh(III)-Catalyzed C-H Activation
A general Rh(III)-catalyzed synthesis of naphthyridinone derivatives has been developed, which relies on a double-activation and directing group strategy using nicotinamide N-oxides as substrates.[11][12] This method allows for the coupling with alkynes and alkenes to construct the naphthyridinone ring system with high yields and selectivities under mild conditions.[11][12]
Inverse Electron-Demand Diels-Alder Reactions
Microwave-assisted inverse electron-demand Diels-Alder reactions provide an efficient route to substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.[13][14] This strategy involves the intramolecular cycloaddition of 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain.[14]
| Method | Catalyst/Reagent | Key Intermediate | Product | Yield (%) | Reference |
| Rh(III)-Catalyzed C-H Activation | [Cp*RhCl₂]₂ | Rhodacycle intermediate | Substituted 1,8-Naphthyridinones | High | [11][12] |
| Inverse Electron-Demand Diels-Alder | Microwave Irradiation | 1,2,4-triazine with alkyne side chain | 3,4-Dihydro-1,8-naphthyridin-2(1H)-ones | up to 98 | [13][14] |
Experimental Protocols
Protocol 3.1: Microwave-Assisted Inverse Electron-Demand Diels-Alder Reaction [13]
-
The synthesis is carried out in a Biotage Initiator microwave synthesis instrument.
-
A solution of the 1,2,4-triazine precursor (0.3 mmol) in a suitable solvent is placed in a 2-5 mL microwave vial.
-
The vial is sealed and subjected to microwave irradiation at a specific temperature and time.
-
After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography (e.g., using PE/EtOAc as eluent) to afford the desired 3,4-dihydro-1,8-naphthyridin-2(1H)-one.
C-H Activation Catalytic Cycle
Caption: General catalytic cycle for Rh(III)-catalyzed C-H activation in this compound synthesis.
Conclusion
The synthesis of 1,8-naphthyridin-2(1H)-ones has evolved significantly from classical condensation reactions to modern, highly efficient catalytic methods. The Friedländer annulation and Gould-Jacobs reaction remain fundamental and widely practiced strategies, with ongoing efforts to improve their environmental footprint and accessibility. The advent of transition-metal-catalyzed C-H activation and innovative cycloaddition reactions has opened new avenues for the construction of these valuable heterocyclic scaffolds with greater complexity and diversity. This guide provides a foundational understanding of these key synthetic methodologies, offering researchers and drug development professionals a robust toolkit for the design and synthesis of novel this compound derivatives with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. connectjournals.com [connectjournals.com]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ablelab.eu [ablelab.eu]
- 11. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Rh(III)-Catalyzed CâH Activation and Double Directing Group Strategy for the Regioselective Synthesis of Naphthyridinones - Journal of the American Chemical Society - Figshare [figshare.com]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Green Synthesis Protocols for 1,8-Naphthyridin-2(1H)-one and its Derivatives: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of its 2(1H)-one derivatives, in particular, has garnered significant interest. Traditional synthetic routes often rely on harsh reaction conditions, hazardous organic solvents, and expensive metal catalysts. This document outlines several green and eco-friendly protocols for the synthesis of 1,8-naphthyridin-2(1H)-one and related derivatives, emphasizing methods that utilize alternative energy sources like microwave and ultrasound, employ water as a benign solvent, or operate under solvent-free conditions. These protocols offer significant advantages, including reduced reaction times, improved energy efficiency, higher yields, and simplified work-up procedures, aligning with the principles of green chemistry.
Comparative Summary of Green Synthesis Protocols
The following table summarizes various green synthetic methods for 1,8-naphthyridine derivatives, providing a clear comparison of their key quantitative parameters.
| Method | Typical Reactants | Catalyst / Conditions | Solvent | Time | Temp. (°C) | Yield (%) | Reference(s) |
| Microwave-Assisted (Solvent-Free) | 2-Aminonicotinaldehyde, Active methylene compounds | DABCO (1,4-Diazabicyclo[2.2.2]octane) | None | 2-5 min | MW (600W) | 74-86% | [1] |
| Aqueous Synthesis | 2-Aminonicotinaldehyde, Active methylene carbonyls | Choline hydroxide (1 mol%) | Water | ~6 hours | 50°C | >90% | [2][3][4] |
| Ultrasound-Assisted | 2-Aminopyridine, Ethyl cyanoacetate, Aldehydes | Morpholine | Water | 30-60 min (Est.) | 75-80°C | High | [5][6] |
| Ionic Liquid-Catalyzed | 2-Amino-3-pyridinecarboxaldehyde, α-Methylene carbonyls | Basic Ionic Liquid ([Bmmim][Im]) | Ionic Liquid | 24 hours | 80°C | up to 90% | [7] |
| Microwave-Assisted (Diels-Alder) | 1,2,4-Triazine with alkyne side chain | Intramolecular reaction | Dioxane | 30-60 min | MW | Good | [8] |
| Solvent-Free Grinding | Hydrazine hydrate, Arylaldehyde, FeCl₃·6H₂O | Solid-state grinding | None | Short | Ambient | Excellent |
Experimental Workflow and Reaction Diagrams
The diagrams below illustrate a generalized workflow for the green synthesis of 1,8-naphthyridines and the fundamental reaction mechanism.
Caption: Generalized experimental workflow for green synthesis protocols.
Caption: The Friedländer annulation is a key reaction for synthesis.
Detailed Experimental Protocols
Herein are detailed methodologies for three distinct green synthesis approaches.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines
This protocol is based on the DABCO-catalyzed Friedländer condensation under solvent-free microwave irradiation, offering a rapid and efficient route to 1,8-naphthyridines.[1]
Materials:
-
2-Aminonicotinaldehyde (1.0 mmol, 122.1 mg)
-
Active methylene compound (e.g., Ethyl acetoacetate) (1.0 mmol, 130.1 mg)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.20 mmol, 22.4 mg)
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
-
Acetonitrile (for recrystallization)
-
Microwave reactor vials
-
Domestic or laboratory microwave reactor (e.g., 600W)
Procedure:
-
In a clean, dry microwave reactor vial, combine 2-aminonicotinaldehyde (1.0 mmol), the chosen active methylene compound (1.0 mmol), and DABCO (20 mol%).
-
Mix the solids thoroughly with a spatula.
-
Place the vial in the microwave reactor and irradiate at 600W for the specified time (typically 2-5 minutes), as monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water and acidify with dilute HCl.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product.
-
Purify the crude product by recrystallization from acetonitrile to afford the pure 1,8-naphthyridine derivative.[1]
Protocol 2: Aqueous Gram-Scale Synthesis of 1,8-Naphthyridines
This method utilizes water as a green solvent and choline hydroxide, a biocompatible ionic liquid, as a metal-free catalyst, making it an exceptionally eco-friendly and scalable process.[2][3]
Materials:
-
2-Aminonicotinaldehyde (10 mmol, 1.22 g)
-
Active methylene carbonyl (e.g., Acetone) (10 mmol, 0.74 mL)
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O) (1 mol%, ~67 µL)
-
Deionized water (10 mL)
-
Round-bottom flask equipped with a magnetic stir bar
-
Water bath
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (10 mmol) and deionized water (10 mL).
-
Add the active methylene carbonyl compound (10 mmol) to the mixture.
-
Begin stirring the mixture at room temperature.
-
Add the choline hydroxide catalyst (1 mol %) to the stirring suspension.
-
Heat the reaction mixture in a water bath at 50°C.
-
Continue stirring for approximately 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates directly from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water and dry to obtain the high-purity substituted 1,8-naphthyridine.[3]
Protocol 3: Ultrasound-Assisted Synthesis of 2-Oxo-1,2,3,4-tetrahydro-1,8-naphthyridine Derivatives
This one-pot, three-component reaction leverages the efficiency of ultrasonic irradiation to synthesize the target 2-oxo-1,8-naphthyridine core structure in an aqueous medium.[5]
Materials:
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
Substituted aldehyde (e.g., Benzaldehyde) (1.0 mmol, 106.1 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Morpholine (catalytic amount)
-
Ethanol or Water
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a suitable reaction vessel, combine 2-aminopyridine (1.0 mmol), the substituted aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a catalytic amount of morpholine in an aqueous or ethanolic solvent.
-
Place the vessel in an ultrasonic bath operating at a suitable frequency and power.
-
Subject the reaction mixture to ultrasonic irradiation at a controlled temperature (e.g., 75-80°C) for a short duration (typically 30-60 minutes).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture. The product will typically precipitate from the solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the crude product with cold water or ethanol.
-
Purify the product by recrystallization to yield the desired 2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridine derivative.[5]
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Friedländer Synthesis of Substituted 1,8-Naphthyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted 1,8-naphthyridin-2(1H)-ones via the Friedländer annulation. This reaction offers a versatile and efficient pathway to this important heterocyclic scaffold, which is of significant interest in medicinal chemistry due to its diverse biological activities.
The Friedländer synthesis is a classic condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] In the context of 1,8-naphthyridin-2(1H)-one synthesis, 2-aminonicotinaldehyde is a common starting material, which reacts with a variety of active methylene compounds in the presence of an acid or base catalyst to yield the desired bicyclic structure.[1][2] Recent advancements have focused on developing more environmentally benign and efficient protocols, utilizing green solvents like water, solvent-free conditions, and various catalytic systems to improve yields and simplify procedures.[2][3][4]
Key Applications in Drug Development
The 1,8-naphthyridine core is a recognized privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities.[1] For instance, the antibacterial agent nalidixic acid contains a 1,8-naphthyridine-4-one core. The introduction of a 2-oxo functionality, as well as other substituents, allows for the fine-tuning of the molecule's biological activity, making the synthesis of substituted 1,8-naphthyridin-2(1H)-ones a key area of research for the development of new therapeutic agents.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Friedländer synthesis of various substituted 1,8-naphthyridines, which can serve as a reference for the synthesis of 1,8-naphthyridin-2(1H)-ones. The choice of catalyst and reaction conditions significantly impacts the efficiency of the synthesis.
| Entry | Catalyst (mol %) | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Choline Hydroxide (1) | Acetone | Water | 50 | 6 | 98 | [5][6] |
| 2 | Choline Hydroxide (1) | Acetone | Water | Room Temp | 12 | 85 | [5] |
| 3 | CeCl₃·7H₂O (100) | Ethyl trifluoroacetoacetate | Solvent-free | Room Temp | 0.09 | 92 | [2] |
| 4 | DABCO (20) | Diethyl malonate | Solvent-free (Microwave) | - | 0.08 | 82 | [7] |
| 5 | [Bmmim][Im] | Cyclohexanone | [Bmmim][Im] | 80 | 24 | 92 | [8][9] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative substituted this compound using a green and efficient method.
Protocol: Choline Hydroxide-Catalyzed Synthesis of 3-Cyano-1,8-naphthyridin-2(1H)-one in Water
This protocol describes an environmentally friendly, one-pot synthesis of a substituted this compound in an aqueous medium.
Materials:
-
2-Aminonicotinaldehyde
-
Cyanoacetamide
-
Choline hydroxide solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath or heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add cyanoacetamide (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.[5]
-
Stir the mixture at 50 °C using a water bath for approximately 6-12 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.[5]
-
Wash the solid with cold water and dry under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.[1]
-
To isolate any dissolved product, the filtrate can be extracted with ethyl acetate (2 x 20 mL). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Friedländer synthesis for 1,8-naphthyridin-2(1H)-ones and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Friedländer synthesis of substituted 1,8-naphthyridin-2(1H)-ones.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 1,8-Naphthyridin-2(1H)-one-3-carboxamides: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridin-2(1H)-one-3-carboxamides, a class of compounds with significant potential in drug discovery. These molecules have garnered attention as selective ligands for the cannabinoid 2 (CB2) receptor, implicating them in a range of therapeutic areas including inflammation, chronic pain, and oncology.[1][2][3] While a direct one-pot synthesis for the final carboxamide derivatives is not extensively reported, this document outlines a highly efficient, multi-component, one-pot approach for the synthesis of the core scaffold, followed by straightforward derivatization.
Application Notes
The this compound scaffold is a key pharmacophore for developing selective CB2 receptor agonists.[2][4] Activation of the CB2 receptor is a promising therapeutic strategy due to its role in modulating immune responses and its overexpression in various pathological conditions, including cancer cells.[1][5] Derivatives of this compound-3-carboxamide have demonstrated high affinity and selectivity for the CB2 receptor, with some compounds exhibiting subnanomolar binding affinities.[2]
Therapeutic Potential:
-
Anti-inflammatory Activity: By targeting the CB2 receptor, these compounds can potentially mitigate inflammatory responses.[5]
-
Anticancer Properties: Several studies have shown that these derivatives can inhibit the proliferation of various cancer cell lines and may induce apoptosis.[1][2][5]
-
Neuropathic Pain: The CB2 receptor is also implicated in the modulation of pain perception, suggesting a role for these compounds in the treatment of chronic pain.[2]
The endocannabinoid system, through receptors like CB2, influences several downstream signaling pathways. Activation of the CB2 receptor can lead to the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways, which in turn can affect cell proliferation and survival.[3][4]
Experimental Protocols
The following protocols describe a common and effective method for the synthesis of the this compound core, which is then converted to the desired 3-carboxamide derivatives.
Protocol 1: One-Pot Synthesis of Ethyl this compound-3-carboxylate
This procedure is a modification of the Friedländer annulation, a reliable method for synthesizing naphthyridine derivatives.[6][7]
Materials:
-
2-Aminonicotinaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
Procedure:
-
To a solution of 2-aminonicotinaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired ethyl this compound-3-carboxylate.
Protocol 2: Synthesis of this compound-3-carboxamides
Materials:
-
Ethyl this compound-3-carboxylate
-
Desired primary or secondary amine (e.g., 4-methylcyclohexylamine)[4]
-
High-boiling point solvent (e.g., DMF or sealed tube reaction)
Procedure:
-
Combine ethyl this compound-3-carboxylate (1.0 eq) and the desired amine (2.0-5.0 eq).
-
Heat the mixture at a high temperature (e.g., 150 °C) in a sealed tube or in a high-boiling point solvent like DMF for 24 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Purify the crude product by flash chromatography to obtain the target this compound-3-carboxamide.
Protocol 3: N-Alkylation of this compound-3-carboxamides
Materials:
-
This compound-3-carboxamide
-
Alkyl halide (e.g., p-fluorobenzyl chloride)[4]
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the this compound-3-carboxamide (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Add the desired alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at 50 °C for 12 hours.[4]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound Derivatives
| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) | Reference |
| 1 | Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate | 2-Amino-5-bromonicotinaldehyde, Diethyl malonate | Piperidine, EtOH, reflux, 24 h | Not specified | [4] |
| 2 | 6-Bromo-N-(4-methylcyclohexyl)-1,8-naphthyridin-2(1H)-one-3-carboxamide | Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate, 4-Methylcyclohexylamine | Sealed tube, 150 °C, 24 h | Not specified | [4] |
| 3 | 1-(4-Fluorobenzyl)-6-bromo-N-(4-methylcyclohexyl)-1,8-naphthyridin-2(1H)-one-3-carboxamide | 6-Bromo-N-(4-methylcyclohexyl)-1,8-naphthyridin-2(1H)-one-3-carboxamide, p-Fluorobenzyl chloride | Cs₂CO₃, DMF, 50 °C, 12 h | 23-85% | [4] |
Visualizations
Experimental Workflow
References
- 1. Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Organic Synthesis of 1,8-Naphthyridin-2(1H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of 1,8-naphthyridin-2(1H)-one libraries utilizing microwave-assisted organic synthesis (MAOS). The 1,8-naphthyridine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Microwave irradiation offers a powerful tool to accelerate the synthesis of these valuable compounds, often leading to higher yields and cleaner reactions compared to conventional heating methods.[4]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This technology can dramatically reduce reaction times, from hours or days to mere minutes, while often improving product yields and purity.[4] The protocols outlined below leverage these advantages for the construction of diverse this compound libraries, which are of significant interest in medicinal chemistry and drug discovery.[1][2]
Data Presentation: Synthesis of Substituted 1,8-Naphthyridin-2(1H)-ones
The following table summarizes the reaction conditions and yields for the synthesis of various substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via a microwave-assisted intramolecular inverse electron-demand Diels-Alder reaction.[5][6]
| Compound | Substituents | Microwave Temperature (°C) | Reaction Time (h) | Yield (%) |
| 22 | R¹=Phenyl, R²=H, R³=H | 220 | 1 | 98 |
| 23 | R¹=4-Methoxyphenyl, R²=H, R³=H | 220 | 1 | 95 |
| 24 | R¹=4-Chlorophenyl, R²=H, R³=H | 220 | 1 | 92 |
| 25 | R¹=Phenyl, R²=Phenyl, R³=H | 220 | 1 | 89 |
| 26 | R¹=4-Methoxyphenyl, R²=Phenyl, R³=H | 220 | 1 | 85 |
| 27 | R¹=4-Chlorophenyl, R²=Phenyl, R³=H | 220 | 1 | 87 |
| 28 | R¹=Phenyl, R²=4-Methoxyphenyl, R³=H | 220 | 1 | 91 |
| 29 | R¹=4-Methoxyphenyl, R²=4-Methoxyphenyl, R³=H | 220 | 1 | 84 |
Experimental Protocols
General Protocol for Microwave-Assisted Intramolecular Diels-Alder Reaction
This protocol describes a general method for the synthesis of 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones from 1,2,4-triazines tethered to an alkyne via an amide linker.[5][6]
Materials:
-
Substituted 1,2,4-triazine precursor (0.30 mmol)
-
Chlorobenzene (2 mL)
-
Microwave synthesis instrument (e.g., Biotage Initiator)
-
2-5 mL microwave vial with a safety pressure shutoff
-
Silica gel for column chromatography
-
Petroleum ether (PE) and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
Dissolve the tethered 1,2,4-triazine precursor (0.30 mmol) in chlorobenzene (2 mL) in a 2-5 mL microwave vial.
-
Seal the vial and place it in the microwave synthesis instrument.
-
Irradiate the reaction mixture at 220 °C for 1 hour. Note that this can generate pressures of 3-6 bar.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient as the eluent to afford the desired this compound derivative.[6]
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound libraries, from starting materials to the final purified compounds.
Caption: Workflow for Microwave-Assisted Synthesis.
Biological Significance of 1,8-Naphthyridines
1,8-Naphthyridine derivatives are known to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The diagram below provides a conceptual overview of the diverse biological activities associated with this scaffold.
Caption: Diverse Biological Activities of 1,8-Naphthyridines.
References
- 1. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
Application of 1,8-Naphthyridin-2(1H)-one in Developing Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its derivatives have demonstrated considerable potential as anticancer agents by targeting a variety of key proteins and signaling pathways implicated in cancer progression. This document provides detailed application notes on the anticancer applications of this compound derivatives, summarizes key quantitative data, and offers comprehensive protocols for their evaluation.
Application Notes
The this compound core can be chemically modified at various positions to generate a diverse library of compounds with a wide range of anticancer activities. These derivatives have been shown to inhibit several important cancer-related targets, leading to cytotoxic and anti-proliferative effects in various cancer cell lines.
Key Molecular Targets and Mechanisms of Action:
-
mTOR Inhibition: Certain benzo[h][1]naphthyridin-2(1H)-one derivatives have been identified as highly potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation.[2] By inhibiting mTOR, these compounds can disrupt downstream signaling pathways, leading to reduced protein synthesis and cell proliferation.
-
PARP Inhibition: The naphthyridinone scaffold has been successfully utilized to develop potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1).[3] PARP inhibitors have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations, through the principle of synthetic lethality.[4][5][6]
-
HSP90 Inhibition: Analogues based on the 1,6-naphthyridin-2(1H)-one scaffold have been designed as inhibitors of Heat Shock Protein 90 (HSP90).[7] HSP90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby impeding cancer cell growth and survival.
-
FGFR4 Inhibition: Novel 1,6-naphthyridin-2(1H)-one derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma (HCC).
-
Tubulin Polymerization Inhibition: Substituted 2-thienyl-1,8-naphthyridin-4-ones have demonstrated potent cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[8]
-
SOS1 Inhibition: Naphthyridine derivatives have been identified as potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS.[9] This presents a therapeutic strategy for KRAS-driven cancers.
-
Cannabinoid Receptor 2 (CB2) Agonism: 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been designed as highly selective agonists for the CB2 receptor.[10] CB2 receptor activation has been linked to anti-proliferative effects in certain cancer cells, particularly those of immune origin.[10]
Data Presentation
The following tables summarize the in vitro anticancer activity of representative this compound and related naphthyridinone derivatives against various cancer cell lines.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[h][1]naphthyridin-2(1H)-one | mTOR | Various | ~0.002 (in cells) | [2] |
| 1,8-Naphthyridine-3-carboxamide | Unknown | HBL-100 (Breast) | 1.37 | [11] |
| 1,8-Naphthyridine-3-carboxamide | Unknown | KB (Oral) | 3.7 | [11] |
| 1,8-Naphthyridine-3-carboxamide | Unknown | SW-620 (Colon) | 3.0 | [11] |
| 1,8-Naphthyridine-3-caboxamide | Unknown | MIAPaCa (Pancreatic) | 0.41 | [12] |
| 1,8-Naphthyridine-3-caboxamide | Unknown | K-562 (Leukemia) | 0.77 | [12] |
| 1,8-Naphthyridine-3-caboxamide | Unknown | PA-1 (Ovarian) | 1.19 | [12] |
| 2-Thienyl-1,8-naphthyridin-4-one | Tubulin | Various | Submicromolar to µM | [8] |
| 1,7-Naphthyridine | SOS1 | NCI-H358 (Lung) | 0.09 | [9] |
| 1,6-Naphthyridin-2(1H)-one | FGFR4 | Hep-3B (Liver) | Potent (specific values in source) |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by a this compound derivative.
PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by naphthyridinone-based PARP inhibitors.
Experimental Workflow for Anticancer Agent Evaluation
Caption: A typical workflow for the preclinical evaluation of this compound derivatives.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is for determining the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the naphthyridinone derivative in complete medium. The final DMSO concentration should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
PARP1 Inhibition Assay (Chemiluminescent)
This protocol measures the in vitro inhibitory activity of a naphthyridinone derivative against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
Biotinylated NAD+
-
Histone-coated 96-well plate
-
Naphthyridinone inhibitor
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the naphthyridinone derivative in assay buffer.
-
Reaction Setup: In the histone-coated plate, add the assay buffer, activated DNA, and the diluted inhibitor or vehicle control.
-
Enzyme Addition: Add the PARP1 enzyme to each well (except for the no-enzyme control).
-
Reaction Initiation: Start the reaction by adding biotinylated NAD+ to all wells. Incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Signal Generation: Add the chemiluminescent HRP substrate to each well.
-
Measurement: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP1 activity for each inhibitor concentration and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of a naphthyridinone derivative on the phosphorylation status of key proteins in a target signaling pathway (e.g., mTOR pathway).
Materials:
-
Cancer cells
-
Naphthyridinone derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Treat the cells with the naphthyridinone derivative at various concentrations for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a this compound derivative in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Naphthyridinone derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the naphthyridinone derivative or vehicle to the respective groups according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the antitumor effect.
These notes and protocols provide a framework for the investigation and development of this compound derivatives as novel anticancer agents. Researchers should adapt and optimize these protocols based on the specific compounds and biological systems under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating the Antimicrobial Efficacy of 1,8-Naphthyridin-2(1H)-one Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogenic bacteria represents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. The 1,8-naphthyridin-2(1H)-one scaffold has garnered considerable interest in medicinal chemistry due to its structural similarity to quinolone antibiotics and its potential for broad-spectrum antibacterial activity.[1][2] These compounds often exert their antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4] This document provides a detailed protocol for the comprehensive evaluation of the antimicrobial efficacy of novel this compound compounds, encompassing the determination of their minimum inhibitory and bactericidal concentrations, time-kill kinetics, and in vitro cytotoxicity.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplary this compound Compounds
| Compound | Gram Stain | Test Organism | MIC (µg/mL) |
| NPO-A | Gram-positive | Staphylococcus aureus ATCC 25923 | 8 |
| Gram-negative | Escherichia coli ATCC 25922 | 16 | |
| NPO-B | Gram-positive | Staphylococcus aureus ATCC 25923 | 4 |
| Gram-negative | Escherichia coli ATCC 25922 | 8 | |
| Ciprofloxacin | Gram-positive | Staphylococcus aureus ATCC 25923 | 0.5 |
| (Positive Control) | Gram-negative | Escherichia coli ATCC 25922 | 0.015 |
Table 2: Minimum Bactericidal Concentration (MBC) of Exemplary this compound Compounds
| Compound | Gram Stain | Test Organism | MBC (µg/mL) |
| NPO-A | Gram-positive | Staphylococcus aureus ATCC 25923 | 16 |
| Gram-negative | Escherichia coli ATCC 25922 | 32 | |
| NPO-B | Gram-positive | Staphylococcus aureus ATCC 25923 | 8 |
| Gram-negative | Escherichia coli ATCC 25922 | 16 | |
| Ciprofloxacin | Gram-positive | Staphylococcus aureus ATCC 25923 | 1 |
| (Positive Control) | Gram-negative | Escherichia coli ATCC 25922 | 0.03 |
Table 3: Cytotoxicity (IC₅₀) of Exemplary this compound Compounds on HeLa Cells
| Compound | IC₅₀ (µg/mL) |
| NPO-A | > 128 |
| NPO-B | 96 |
| Doxorubicin (Positive Control) | 0.5 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Materials:
-
This compound compounds
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each this compound compound and the positive control antibiotic in DMSO.
-
Perform two-fold serial dilutions of the compounds in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Assay
This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.
Protocol:
-
Prepare bacterial cultures in CAMHB to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the this compound compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control without the compound.
-
Incubate the cultures at 35°C ± 2°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline and plate them on MHA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Sterile 96-well flat-bottom plates
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds and the positive control in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a cell-free blank (medium only).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Visualizations
References
Application Notes and Protocols: 1,8-Naphthyridin-2(1H)-one as a Scaffold for Selective Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine core is recognized as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The unique structural and electronic properties of the 1,8-naphthyridin-2(1H)-one moiety, a prominent member of this family, make it an excellent starting point for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] This document provides an overview of the application of the this compound scaffold in the development of selective kinase inhibitors, including quantitative data on their activity, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Key Kinase Targets and Quantitative Data
Derivatives of the naphthyridinone scaffold have been successfully developed to target several key kinases involved in oncogenic signaling pathways. The following tables summarize the inhibitory activities of representative compounds.
| Compound Class/Example | Target Kinase(s) | IC50/EC50 (nM) | Ki (nM) | Reference(s) |
| Torin2 (9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][5]naphthyridin-2(1H)-one) | mTOR | 0.25 (cellular) | - | [6] |
| PI3K | 200 (cellular) | - | [6] | |
| Torin1 (1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one) | mTORC1 | 2 (cellular) | - | [7] |
| mTORC2 | 10 (cellular) | - | [7] | |
| PI3K | 1800 (cellular) | - | [7] | |
| DNA-PK | - | 0.8 | [7] | |
| A34 (A 1,6-naphthyridin-2(1H)-one derivative) | FGFR4 | - | - | [8][9][10] |
| 25c (A 1,6-naphthyridin-2(1H)-one derivative) | JNK3 | 85.21 | - | [8] |
| 2t (1H-imidazo[4,5-h][1][5]naphthyridin-2(3H)-one derivative) | c-Met | 2600 | - | [11] |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | - | 0.38 | [4] |
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. Below are diagrams illustrating a key signaling pathway targeted by naphthyridinone derivatives and a typical experimental workflow for their evaluation.
Caption: PI3K/AKT/mTOR Signaling Pathway.
Caption: Kinase Inhibitor Screening Workflow.
Caption: Structure-Activity Relationship Logic.
Experimental Protocols
Detailed below are generalized protocols for assays commonly used to evaluate the inhibitory activity of this compound derivatives.
Protocol 1: ADP-Glo™ Kinase Assay (Biochemical)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Target kinase and its specific substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase assay buffer
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[4]
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control), followed by 2 µL of a mixture containing the target kinase and its substrate.[4]
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes.[4]
-
Kinase Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.[4]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[4]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP. Incubate at room temperature for 30-60 minutes.[4]
-
Signal Detection: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the compound concentration.
Protocol 2: FRET-based Protein Kinase Inhibition Assay (Biochemical)
This protocol describes a generic method to determine the inhibitory activity of a compound using Förster Resonance Energy Transfer (FRET).
Materials:
-
This compound derivative stock solution (10 mM in DMSO)
-
Protein kinase and biotinylated peptide substrate
-
ATP
-
Assay buffer
-
Microplate
-
FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the this compound derivative in the assay buffer.[5]
-
Enzyme and Substrate Preparation: Dilute the protein kinase and its biotinylated peptide substrate to the desired concentrations in the assay buffer.[5]
-
Reaction Setup: Add 5 µL of the compound dilution to the wells of the microplate. Then, add 5 µL of the enzyme solution and incubate for 15 minutes at room temperature.[5]
-
Reaction Initiation: Add 10 µL of a mix containing ATP and the peptide substrate to each well to initiate the kinase reaction.[5]
-
Incubation: Incubate for 60 minutes at room temperature.[5]
-
Data Analysis: Calculate the FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[5]
Protocol 3: Cell-Based Inhibition of Cellular Phosphorylation (Western Blot)
This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound derivative stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to grow to 70-80% confluency.[4]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or DMSO (vehicle control) for a specified period (e.g., 2-24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).[4]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target substrate.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration. Calculate the EC50 value, which represents the concentration of the compound that causes a 50% reduction in the phosphorylation of the substrate.
Conclusion
The this compound scaffold has proven to be a versatile and fruitful starting point for the development of selective kinase inhibitors. The compounds derived from this core have demonstrated potent activity against a range of therapeutically relevant kinases. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working in this area, facilitating the design and evaluation of novel kinase inhibitors for the treatment of various diseases.
References
- 1. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput LC-MS Methods for the Purification and Analysis of 1,8-Naphthyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridin-2(1H)-one scaffold is a privileged heterocyclic structure frequently employed in medicinal chemistry due to its wide range of biological activities.[1] Analogs of this core structure have shown promise as potent inhibitors of various kinases, such as mTOR and c-Met, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[2][3] The purification of these analogs from complex reaction mixtures and their subsequent quantitative analysis in biological matrices are critical steps in the drug discovery and development pipeline. Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for these applications, offering high sensitivity, selectivity, and throughput.
This application note provides detailed protocols for the preparative purification and analytical quantification of this compound analogs using LC-MS. The methods described are designed to be robust and adaptable for a variety of substituted naphthyridinone compounds.
Part 1: Preparative Purification of this compound Analogs
High-throughput purification is essential for building libraries of analogs for structure-activity relationship (SAR) studies. Mass-directed preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique that enables the rapid isolation of target compounds based on their mass-to-charge ratio (m/z).
Experimental Protocol: Mass-Directed Preparative HPLC
This protocol is suitable for the purification of milligram to gram quantities of this compound analogs from crude synthetic reaction mixtures.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol, to a high concentration (e.g., 50-100 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. LC-MS Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a binary pump, autosampler, and fraction collector |
| Column | C18 reverse-phase column (e.g., 19 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5-95% B over 15 minutes (adjust as needed based on analytical run) |
| Flow Rate | 20 mL/min |
| Injection Volume | 100-1000 µL, depending on column loading capacity |
| Detection (UV) | 254 nm and 280 nm |
| Mass Spectrometer | Single quadrupole mass spectrometer with an electrospray ionization (ESI) source |
| Ionization Mode | Positive |
| MS Method | Selected Ion Monitoring (SIM) of the target compound's [M+H]⁺ |
| Fraction Collection | Triggered by the target m/z signal from the mass spectrometer |
3. Post-Purification Processing:
-
Combine the collected fractions containing the pure compound.
-
Evaporate the solvent using a centrifugal evaporator or a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Confirm the purity and identity of the final product by analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Logical Workflow for Preparative HPLC-MS
References
- 1. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones via Buchwald-Hartwig Coupling
Introduction
The 1,8-naphthyridin-2(1H)-one scaffold is a significant heterocyclic motif present in numerous compounds with a wide range of biological activities, including antibacterial and anticancer properties.[1] The introduction of a nitrogen-containing substituent at the 3-position of this core structure can significantly modulate its pharmacological profile. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This reaction enables the coupling of aryl halides with a broad spectrum of amines under relatively mild conditions, offering a significant advantage over harsher, more traditional methods.[3] These application notes provide a detailed protocol for the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones utilizing the Buchwald-Hartwig coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with various amines.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[2] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. The catalytic cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-1,8-naphthyridin-2(1H)-one) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired 3-N-substituted this compound is formed through reductive elimination, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the key steps of the catalytic cycle, leading to improved reaction rates and yields.[1]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Coupling
This protocol is adapted from the synthesis of 3-anilino-1,8-naphthyridin-2(1H)-one derivatives.[1]
Materials:
-
3-Bromo-1,8-naphthyridin-2(1H)-one derivative (1.0 equiv)
-
Substituted aniline or other amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 - 0.08 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)[1][4]
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the 3-bromo-1,8-naphthyridin-2(1H)-one, the desired amine, potassium carbonate, Pd₂(dba)₃, and XPhos.[1]
-
Add anhydrous tert-butyl alcohol to the reaction vessel.[1]
-
Seal the Schlenk tube and heat the reaction mixture at a temperature ranging from 50 °C to 110 °C.[1][4] The reaction can be stirred at room temperature for a period before heating.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water and brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-N-substituted this compound.[1]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 3-N-substituted 1,8-naphthyridin-2(1H)-ones via Buchwald-Hartwig coupling.[1]
| Entry | Amine | R¹ | R² | Product | Yield (%) |
| 1 | Aniline with R¹ = NHCONH₂ | NHCONH₂ | H | 10a | N/A |
| 2 | Aniline with R¹ = CN | CN | H | 10b | N/A |
| 3 | Aniline with R¹ = m-OCH₃ | m-OCH₃ | H | 10c | N/A |
| 4 | Aniline with R¹ = OCH₂CH₃ | OCH₂CH₃ | H | 10d | N/A |
| 5 | Aniline with R² = NH-CO-pyrrolidine | H | NH-CO-pyrrolidine | 10e | N/A |
Note: Specific yield data was not available in the cited source, but the synthesis was reported as successful.[1]
Mandatory Visualization
References
Application Notes and Protocols: 1,8-Naphthyridin-2(1H)-one Derivatives as Selective CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,8-naphthyridin-2(1H)-one derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for inflammatory diseases, pain, and neurodegenerative disorders, without the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).[1][2][3][4] The this compound scaffold has been identified as a highly suitable framework for developing potent and selective CB2 receptor ligands.[1][2][3]
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of representative this compound derivatives for the human CB1 and CB2 receptors. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Radioligand Binding Data of this compound-3-carboxamide Derivatives [1]
| Compound | R¹ | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |
| 1 | H | >1000 | 15.3 ± 1.2 | >65 |
| 2 | Methyl | 850 ± 75 | 10.2 ± 0.9 | 83 |
| 5 | Propyl | 250 ± 21 | 3.5 ± 0.3 | 71 |
| 14 | 2-Fluoroethyl | 450 ± 38 | 5.1 ± 0.4 | 88 |
Data represent mean values from at least three separate experiments performed in duplicate and are expressed as Ki (nM) for CB1 and CB2 receptor binding assays. Affinity was evaluated using membranes from HEK-293 cells transfected with the respective receptors and [³H]CP-55,940 as the radioligand.[1][3]
Table 2: Radioligand Binding Data of 6-Substituted this compound-3-carboxamide Derivatives [1]
| Compound | R⁶ | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1 Ki / CB2 Ki) |
| 17 | Phenyl | 350 ± 29 | 4.2 ± 0.3 | 83 |
| 18 | 4-Fluorophenyl | 420 ± 35 | 3.8 ± 0.3 | 111 |
| 23 | Thiophen-2-yl | 280 ± 23 | 2.5 ± 0.2 | 112 |
Data represent mean values from at least three separate experiments performed in duplicate and are expressed as Ki (nM) for CB1 and CB2 receptor binding assays. Affinity was evaluated using membranes from HEK-293 cells transfected with the respective receptors and [³H]CP-55,940 as the radioligand.[1][3]
Table 3: Functional Activity of Selected this compound Derivatives [5]
| Compound | cAMP Inhibition EC50 (nM) | β-arrestin2 Recruitment EC50 (nM) |
| FG158a | 12.5 | >10000 |
| FG160a | 25.1 | >10000 |
| FG161a | 39.8 | >10000 |
Data from cAMP inhibition and β-arrestin2 recruitment assays. The new compounds were able to pharmacologically modulate the cAMP response without modulating CB2R-dependent β-arrestin2 recruitment.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the CB1 and CB2 receptors.
Materials:
-
HEK-293 cells stably expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK-293 cells expressing either CB1 or CB2 receptors.
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.[4]
-
-
Binding Reaction:
-
In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein/well), [³H]CP-55,940 (at a concentration near its Kd, typically 0.5-1.5 nM), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known non-selective cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[4]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This assay determines the functional potency (EC50) of agonist compounds by measuring their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK-293 cells stably expressing the human CB2 receptor
-
Forskolin
-
Test compounds (this compound derivatives)
-
cAMP assay kit (e.g., HTRF-based or luminescence-based)
-
Cell culture medium
-
384-well white assay plates
Procedure:
-
Cell Plating:
-
Seed the CB2-expressing cells into 384-well white assay plates at a density of 2,000-5,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Protocol:
-
Remove the culture medium from the cells.
-
Add the diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except for the basal control) at a final concentration that stimulates approximately 80% of the maximal cAMP response (EC₈₀, typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[6]
-
-
Data Analysis:
-
Normalize the data with the forskolin-stimulated signal representing 0% inhibition and the maximum inhibition achieved with a reference agonist as 100% inhibition.[6]
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures the ability of an agonist to promote the interaction between the CB2 receptor and β-arrestin, a key event in receptor desensitization and signaling.
Materials:
-
U2OS or HEK-293 cells co-expressing the CB2 receptor and a β-arrestin fusion protein (e.g., β-arrestin-GFP or a system based on enzyme fragment complementation like PathHunter).[1][7]
-
Test compounds (this compound derivatives)
-
Assay-specific detection reagents
-
Microplate reader capable of detecting the signal (fluorescence or luminescence).
Procedure:
-
Cell Plating:
-
Plate the engineered cells in a suitable microplate format.
-
-
Compound Addition:
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation:
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor-β-arrestin interaction.
-
-
Signal Detection:
-
Add the detection reagents and measure the signal using a microplate reader. The signal generated is proportional to the extent of β-arrestin recruitment.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC50 value from the curve.
-
Visualizations
CB2 Receptor Signaling Pathway
Caption: CB2 receptor signaling pathway upon agonist binding.
Experimental Workflow for Compound Characterization
Caption: Experimental workflow for characterizing selective CB2 agonists.
Determination of CB2 Receptor Selectivity
Caption: Logical relationship for determining CB2 receptor selectivity.
References
- 1. CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of this compound-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design, synthesis and anti-proliferative properties of new CB2 selective cannabinoid receptor ligands: an investigation of the this compound scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 1,8-naphthyridin-2(1H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 1,8-naphthyridin-2(1H)-one synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Question: Why is the yield of my this compound synthesis consistently low?
Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:
-
Incomplete Reaction: The Friedländer condensation, a common method for this synthesis, may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature. Ensure the catalyst used (e.g., piperidine, an acid, or a base) is active and used in the correct molar ratio.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome.
-
Solution: While ethanol is a common solvent, other options like ionic liquids or green solvents such as water with a suitable catalyst have shown to improve yields in related syntheses.[1][2][3] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[4] Refer to the data tables below for a comparison of different reaction conditions.
-
-
Poor Quality of Starting Materials: Impurities in the 2-aminonicotinaldehyde or the active methylene compound (e.g., diethyl malonate) can inhibit the reaction or lead to side products.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the starting materials before use.
-
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.
-
Solution: Minimize the number of transfer steps. During recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. Ensure the pH is optimized during aqueous washes to prevent the product from dissolving in the aqueous layer.
-
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Common impurities include unreacted starting materials, particularly 2-aminopyridine derivatives, residual solvents, and side-products from alternative cyclization pathways.[5]
-
Unreacted 2-aminonicotinaldehyde: This is a common impurity due to its basic nature.
-
Solution: An acidic wash during the work-up is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1-5% HCl). The basic 2-aminonicotinaldehyde will be protonated and partition into the aqueous layer.[5]
-
-
Residual High-Boiling Point Solvents (e.g., DMF, DMSO): These solvents can be difficult to remove under standard vacuum.
-
Solution: For dimethylformamide (DMF), aqueous washes are typically effective. For dimethyl sulfoxide (DMSO), co-evaporation (azeotroping) with a solvent like toluene under reduced pressure can help remove residual amounts.[5]
-
-
Side-Products: The formation of isomers or other byproducts can occur, especially if the reaction conditions are not optimal.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The Friedländer annulation is one of the most widely used and straightforward methods for the synthesis of the 1,8-naphthyridine core structure.[1][6] This reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing an active α-methylene group, such as diethyl malonate, typically in the presence of a base catalyst like piperidine in a suitable solvent like ethanol.[7]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.
Q3: What are the recommended purification techniques for obtaining high-purity this compound?
A3: For solid products, recrystallization is the preferred initial purification method due to its simplicity and efficiency in removing small amounts of impurities.[5] If the product is still impure after recrystallization, or if it is an oil, silica gel column chromatography is a powerful technique for separating the target compound from byproducts and unreacted starting materials.[5]
Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?
A4: Yes, recent research has focused on developing greener synthetic routes. This includes using water as a solvent with a biocompatible ionic liquid catalyst, which can provide excellent yields and allows for easy separation of the product.[2][8] Solvent-free conditions using grinding with a solid catalyst like CeCl₃·7H₂O or microwave-assisted synthesis with a catalyst like DABCO are also effective and environmentally benign alternatives.[4][9]
Data on Reaction Condition Optimization
The following table summarizes the impact of different catalysts and solvents on the yield of 1,8-naphthyridine derivatives, based on findings from related syntheses. This data can guide the optimization of your own experimental setup.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 24 | Good | [7] |
| [Bmmim][Im] (Ionic Liquid) | None | 80 | 24 | 92 | [1] |
| Choline Hydroxide | Water | 50 | 6 | >95 | [8] |
| CeCl₃·7H₂O | None (Grinding) | Room Temp. | 0.1 - 0.25 | 88 - 95 | [9] |
| DABCO | None (Microwave) | N/A | 0.05 - 0.1 | 74 - 86 | [4] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the synthesis of related this compound derivatives.[7] Optimization may be required to achieve the best results for the unsubstituted parent compound.
Materials:
-
2-Aminonicotinaldehyde
-
Diethyl malonate
-
Ethanol (absolute)
-
Piperidine
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminonicotinaldehyde (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add diethyl malonate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
-
Visual Guides
General Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Low Yield
Caption: A decision-making guide for troubleshooting low product yield.
Factors Influencing Yield and Purity
Caption: Relationship between experimental factors and the final product outcome.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tsijournals.com [tsijournals.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectjournals.com [connectjournals.com]
Troubleshooting the Friedländer Synthesis of Naphthyridines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Friedländer synthesis is a cornerstone reaction for the construction of the naphthyridine core, a privileged scaffold in medicinal chemistry and materials science. This guide provides a comprehensive technical support center to address common challenges encountered during this synthesis, offering detailed troubleshooting advice, optimized protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the Friedländer synthesis of naphthyridines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I experiencing low or no yield of my desired naphthyridine product?
Answer: Low or no yield is a frequent issue that can often be attributed to several key factors in your reaction setup. Consider the following:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Traditional acid or base catalysts can be harsh and inefficient.[1] Modern methods employing ionic liquids like choline hydroxide (ChOH) or basic ionic liquids such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have demonstrated significantly improved yields.[1][2] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water yields no product without a catalyst, but with ChOH, the yield can be as high as 99%.[1][3]
-
Incorrect Solvent: The reaction medium plays a pivotal role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[1][3] In some cases, solvent-free conditions using an ionic liquid as both catalyst and solvent can also provide excellent results.[2][4]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. For the ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[1][3] Reactions using basic ionic liquids like [Bmmim][Im] may require a higher temperature of around 80°C.[1][2][4] It is crucial to optimize the temperature for your specific reactants and catalyst.
Question 2: How can I minimize the formation of side products?
Answer: Side product formation, particularly with unsymmetrical ketones or aldehydes that can cyclize in multiple ways, can be minimized through careful catalyst selection.[1][2][4] The use of a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields, even with unsymmetrical ketones.[1][2][4]
Question 3: My reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: A slow reaction rate can be addressed by several methods without compromising the yield or purity of the final product:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times to just a few minutes while maintaining good yields.[1] This approach is often combined with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions.[1]
-
Catalyst Efficiency: Ensure your catalyst is active and used in the appropriate concentration. Catalysts like propylphosphonic anhydride (T3P®) have been shown to promote the Friedländer synthesis with short reaction times and excellent yields under mild conditions.[1][5]
Question 4: I'm having difficulty with product purification. Are there simpler methods for isolation?
Answer: Purification can be simplified by choosing a reaction system that facilitates easy product separation:
-
Aqueous Synthesis: When using a water-soluble catalyst like ChOH in water, the product often precipitates out of the solution upon cooling, allowing for simple isolation by filtration.[1][3] This often eliminates the need for column chromatography.[1]
-
Ionic Liquid Extraction: In systems using a basic ionic liquid like [Bmmim][Im], the product can be isolated through a simple extraction with ethyl ether and deionized water.[1][2][4] A key advantage is that the ionic liquid can often be recovered and reused.[1][2][4]
Question 5: What is the most environmentally friendly method for synthesizing naphthyridines via the Friedländer reaction?
Answer: A greener approach involves using water as a solvent with a metal-free, non-toxic, and biocompatible ionic liquid catalyst such as choline hydroxide (ChOH).[1][3] This method avoids hazardous organic solvents and expensive metal catalysts, and the product separation is straightforward.[1]
Question 6: Can ionic liquids be reused in this synthesis?
Answer: Yes, a significant advantage of using certain ionic liquids is their reusability. For example, [Bmmim][Im] has been shown to be recoverable through simple extraction and can be reused at least four times without a significant loss of its catalytic activity.[2][4]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize key quantitative data for optimizing the Friedländer synthesis of naphthyridines under various catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-aminonicotinaldehyde | Acetone | ChOH (1) | 50 | 6 | 99 | [3] |
| 2 | 2-aminonicotinaldehyde | Acetone | None | 50 | 6 | No Reaction | [3] |
| 3 | 2-aminonicotinaldehyde | Propiophenone | ChOH (1) | 50 | 6 | 96 | [3] |
| 4 | 2-aminonicotinaldehyde | Cyclohexanone | ChOH (1) | 50 | 6 | 98 | [3] |
Table 2: Basic Ionic Liquid ([Bmmim][Im]) Catalyzed Synthesis
| Entry | Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-amino-3-pyridinecarboxaldehyde | 2-phenylacetophenone | 0.6:1 | 80 | 24 | 90 | [2][4] |
| 2 | 2-amino-3-pyridinecarboxaldehyde | Cyclohexanone | 0.6:1 | 80 | 24 | 75 | [2][4] |
| 3 | 2-amino-3-pyridinecarboxaldehyde | 2-methylcyclohexanone | 0.6:1 | 80 | 24 | 72 | [2][4] |
Table 3: Microwave-Assisted, Solvent-Free Synthesis using DABCO
| Entry | Reactant 1 | Reactant 2 | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | 2-aminonicotinaldehyde | Ethyl acetoacetate | DABCO | 300 | 3 | 92 | [6] |
| 2 | 2-aminonicotinaldehyde | Diethyl malonate | DABCO | 300 | 4 | 90 | [6] |
| 3 | 2-aminonicotinaldehyde | Acetylacetone | DABCO | 300 | 2 | 95 | [6] |
Experimental Protocols
Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [3][6]
This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.
-
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (45 wt % in H₂O)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (0.5 mmol) to the solution.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Stir the mixture at 50 °C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO [6]
This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.
-
Materials:
-
2-aminonicotinaldehyde
-
Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave synthesizer
-
Beaker
-
Acetonitrile (for recrystallization)
-
-
Procedure:
-
In a beaker, mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
-
Place the beaker in a microwave oven and irradiate at the power and for the duration specified in Table 3.
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the crude product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.
-
Protocol 3: [Bmmim][Im] Catalyzed Synthesis of 2,3-disubstituted-1,8-naphthyridines [2][4]
This protocol describes the use of a basic ionic liquid as both catalyst and solvent.
-
Materials:
-
2-amino-3-pyridinecarboxaldehyde
-
α-methylene carbonyl compound (e.g., 2-phenylacetophenone)
-
1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im])
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Ethyl ether
-
Deionized water
-
-
Procedure:
-
To a round-bottom flask, add 2-amino-3-pyridinecarboxaldehyde (0.6 mmol) and the α-methylene carbonyl compound (1 mmol).
-
Add [Bmmim][Im] (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and extract the product with ethyl ether.
-
Wash the ether layer with deionized water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sulfate, filter, and evaporate the solvent to yield the crude product.
-
The ionic liquid can be recovered from the aqueous layer and reused.
-
Visualizations
The following diagrams illustrate the reaction mechanism and a general troubleshooting workflow for the Friedländer synthesis.
Caption: Base-catalyzed mechanism of the Friedländer synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing the 1,8-Naphthyridin-2(1H)-one Ring
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the 1,8-naphthyridin-2(1H)-one ring. The information is presented in a question-and-answer format to offer direct and actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites for functionalization on the this compound ring and what are the primary challenges?
A1: The most frequently targeted positions for functionalization on the this compound core are C3, C4, C6, and C7. The primary challenges associated with functionalizing this scaffold include:
-
Regioselectivity: Controlling the position of substitution can be difficult due to the influence of the two nitrogen atoms and the lactam functionality, which can lead to mixtures of isomers.
-
Byproduct Formation: Undesired side reactions such as homocoupling, dehalogenation, and over-reaction (polysubstitution) are common, especially in cross-coupling reactions.
-
Harsh Reaction Conditions: Many traditional methods require high temperatures, strong acids or bases, and expensive or toxic catalysts, which can limit the substrate scope and functional group tolerance.
Q2: How can I improve the regioselectivity of electrophilic substitution reactions on the this compound ring?
A2: Achieving high regioselectivity in electrophilic aromatic substitution is a common challenge. The two pyridine rings can lead to multiple reactive sites. Here are some troubleshooting steps:
-
Reaction Conditions: The choice of acid, solvent, and temperature can significantly influence the outcome. For instance, nitration with a mixture of nitric and sulfuric acid often leads to substitution on the more electron-rich ring.
-
Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions.
-
Protecting Groups: In some instances, using a protecting group on one of the nitrogen atoms can help direct the electrophile to the other ring.
Q3: What are the key parameters to consider when optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on a halo-substituted this compound?
A3: The success of palladium-catalyzed cross-coupling reactions hinges on the careful selection of several parameters:
-
Palladium Source and Ligand: The choice of the palladium precatalyst and the phosphine ligand is critical and highly substrate-dependent. Sterically hindered and electron-rich ligands often give the best results.
-
Base: The strength and solubility of the base play a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The addition of water can sometimes be beneficial in Suzuki-Miyaura reactions.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or products.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Problem: You are experiencing low yields when attempting to couple a boronic acid with a halo-1,8-naphthyridin-2(1H)-one.
Troubleshooting Workflow:
Technical Support Center: Overcoming Poor Aqueous Solubility of 1,8-Naphthyridin-2(1H)-one Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 1,8-naphthyridin-2(1H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound derivatives often stems from their rigid, planar structure, which can lead to strong crystal lattice energy. The aromatic nature of the naphthyridine core also contributes to their hydrophobicity, limiting favorable interactions with water molecules.
Q2: What are the initial steps I should take to solubilize a new this compound derivative for in vitro screening?
A2: For initial in vitro assays, the most straightforward approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the assay results.
Q3: How can I improve the aqueous solubility of my lead this compound compound for in vivo studies?
A3: For in vivo applications, several strategies can be employed to enhance aqueous solubility. These include:
-
Salt Formation: If your derivative has a basic or acidic functional group, forming a salt can significantly increase its solubility.
-
Prodrug Synthesis: A soluble promoiety can be attached to the parent drug, which is then cleaved in vivo to release the active compound.
-
Formulation with Excipients: Utilizing solubility-enhancing agents such as co-solvents, surfactants, or cyclodextrins can improve the dissolution of your compound.
-
Solid Dispersions: Creating an amorphous solid dispersion of your compound in a polymer matrix can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates when I dilute the DMSO stock solution into my aqueous buffer.
-
Possible Cause: The aqueous solubility of your compound has been exceeded.
-
Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration may be too high for the aqueous environment. Try a lower final concentration.
-
Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Use a different co-solvent: Solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested as alternatives or in combination with DMSO.
-
pH adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. For basic compounds, a lower pH might be beneficial.
-
Issue 2: The results of my biological assays are inconsistent, and I suspect it's due to the poor solubility of my compound.
-
Possible Cause: The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before and after the experiment, carefully check for any signs of precipitation in your assay plates or tubes.
-
Prepare fresh dilutions: Avoid using old stock solutions or dilutions, as the compound may have precipitated over time.
-
Incorporate solubility enhancers: Consider pre-complexing your compound with a cyclodextrin or formulating it in a solution containing a surfactant to improve its stability in the aqueous medium.
-
Sonication: Briefly sonicating the final dilution before adding it to the assay may help to dissolve any small, invisible precipitates.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
This protocol describes the preparation of a stock solution of a poorly soluble this compound derivative in DMSO for in vitro assays.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator
Procedure:
-
Accurately weigh a precise amount of the this compound derivative.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing an amorphous solid dispersion to enhance the dissolution rate of a this compound derivative.
Materials:
-
This compound derivative
-
Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Volatile organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the this compound derivative and the chosen polymer in a suitable volatile organic solvent. The drug-to-polymer ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Ensure a clear solution is formed, indicating complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
A thin film of the solid dispersion will form on the walls of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its amorphous nature (e.g., by X-ray powder diffraction) and dissolution properties.
Protocol 3: Complexation with Cyclodextrins
This protocol outlines a method to prepare a solution of a this compound derivative with enhanced solubility through complexation with a cyclodextrin.
Materials:
-
This compound derivative
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).
-
Add the this compound derivative to the cyclodextrin solution.
-
Stir the mixture vigorously using a magnetic stirrer for several hours (e.g., 24-48 hours) at room temperature to allow for complex formation.
-
Alternatively, the mixture can be sonicated for a shorter period (e.g., 30-60 minutes) to facilitate complexation.
-
After the complexation period, filter the solution to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method (e.g., HPLC-UV).
Data Presentation
Table 1: Hypothetical Aqueous Solubility of this compound Derivatives with Different Substituents
| Compound ID | R1 Substituent | R2 Substituent | Aqueous Solubility (µg/mL) |
| NPO-001 | H | H | < 1 |
| NPO-002 | 4-CH₃ | H | < 1 |
| NPO-003 | 4-Cl | H | < 0.5 |
| NPO-004 | 4-OCH₃ | H | 1.5 |
| NPO-005 | H | 7-NH₂ | 5.2 |
| NPO-006 | H | 7-COOH | 10.8 |
Table 2: Enhancement of Aqueous Solubility of a Representative this compound Derivative (NPO-001) using Different Techniques
| Technique | Condition | Fold Increase in Solubility |
| Co-solvency | 5% DMSO in water | ~10 |
| pH Adjustment | pH 2.0 (as hydrochloride salt) | ~50 |
| Cyclodextrin Complexation | 10% HP-β-CD | ~100 |
| Solid Dispersion | 1:10 drug:PVP K30 | ~250 |
Visualizations
Signaling Pathways
Many this compound derivatives are investigated for their potential as inhibitors of various signaling pathways implicated in diseases like cancer. Below are simplified diagrams of some of these pathways.
Caption: Simplified EGFR signaling pathway.
Strategies to minimize by-product formation in 1,8-naphthyridin-2(1H)-one reactions
Welcome to the technical support center for the synthesis of 1,8-naphthyridin-2(1H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,8-naphthyridin-2(1H)-ones, and what are the typical by-products?
A1: The most common synthetic strategies include the Friedländer annulation, reactions involving ylideneketonitriles, and variations of the Gould-Jacobs reaction. The primary challenges and by-products are specific to each route:
-
Friedländer Annulation: This method involves the reaction of a 2-aminopyridine derivative with a β-ketoester or a similar compound. A major by-product concern is the formation of regioisomers when using unsymmetrical ketones or ketoesters. For example, the reaction of 2-aminonicotinaldehyde with an unsymmetrical ketone can lead to two different constitutional isomers.[1]
-
From Ylideneketonitriles: A two-step sequential addition method starting with ylideneketonitriles can yield 1,8-naphthyridin-2-ones. By-products can arise from incomplete cyclization or side reactions of the nitrile group, particularly when using ester-mediated cyclization, which tends to give lower yields than acid chloride-mediated cyclization.
-
Gould-Jacobs Reaction Analogue: While the Gould-Jacobs reaction is classic for quinoline synthesis, its application to 1,8-naphthyridines can be complex. Potential by-products include incompletely cyclized intermediates and isomers depending on the cyclization conditions.[2][3]
Q2: How can I control regioselectivity in the Friedländer synthesis of substituted 1,8-naphthyridin-2(1H)-ones?
A2: Controlling regioselectivity is crucial when using unsymmetrical ketones. Several strategies can be employed:
-
Catalyst Selection: The use of specific catalysts can direct the reaction towards the desired isomer. For instance, the use of a bulky catalyst may favor the reaction at the less sterically hindered site.
-
Reaction Conditions: Slowly adding the ketone to the reaction mixture can improve regioselectivity.[4] Temperature and solvent can also play a significant role in directing the cyclization.
-
"Greener" Methods: Performing the reaction in water, sometimes with the aid of a phase-transfer catalyst or a biocompatible ionic liquid like choline hydroxide, has been shown to improve yields and may influence regioselectivity.[5][6]
Q3: My reaction to form a this compound from a 2-aminopyridine precursor is giving low yields and multiple spots on TLC. What are the likely side reactions?
A3: Low yields and multiple products often point to several possible side reactions:
-
Self-condensation: The 2-aminopyridine starting material or the carbonyl compound can undergo self-condensation, especially under harsh basic or acidic conditions.
-
Incomplete Cyclization: The intermediate may not fully cyclize to form the desired bicyclic ring system, leading to the presence of starting materials or stable intermediates in the final product mixture.
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization could potentially occur at other positions on the pyridine ring, leading to different naphthyridine isomers.
-
Degradation: The starting materials or the final product may be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric By-products in Friedländer Annulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Two or more product spots on TLC with similar mass spectra, indicating isomers. | Use of an unsymmetrical ketone or β-ketoester leading to reaction at multiple sites. | 1. Modify Reaction Conditions: Try a lower reaction temperature to favor the thermodynamically more stable product. 2. Slow Addition: Add the unsymmetrical ketone dropwise to the reaction mixture containing the 2-aminopyridine derivative.[4] 3. Change Catalyst: Experiment with different acid or base catalysts. Lewis acids may offer better control. 4. Use a Pre-formed Enolate: If possible, generate the enolate of the ketone separately and then add the 2-aminopyridine derivative. |
Issue 2: Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material remaining after the reaction. | 1. Insufficient reaction time or temperature. 2. Ineffective catalyst. 3. Poor solubility of reactants. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC at regular intervals to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 2. Screen Catalysts: Test a range of catalysts (e.g., p-TsOH, H2SO4, Lewis acids) and catalyst loading. 3. Improve Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a higher boiling point solvent if necessary. |
| Formation of a complex mixture of products. | Decomposition of starting materials or product under harsh reaction conditions. | 1. Milder Conditions: Attempt the reaction at a lower temperature for a longer duration. 2. Alternative Synthetic Route: Consider a different synthetic approach, such as the ylideneketonitrile method, which may proceed under milder conditions. |
Data Presentation
Table 1: Comparison of Yields for 1,8-Naphthyridine Synthesis via Friedländer Reaction under Different Catalytic Conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | [Bmmim][Im] | Ionic Liquid | 80 | 24 | 90 | [7] |
| 2 | Choline Hydroxide | Water | 50 | 6-12 | >90 | [5] |
| 3 | CeCl₃·7H₂O | Solvent-free | Room Temp | - | High | [8] |
Experimental Protocols
Protocol 1: Greener Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water
This protocol is adapted from a gram-scale synthesis method.[5][6]
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) in 1 mL of water.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the mixture at 50 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-methyl-1,8-naphthyridine.
Protocol 2: Synthesis of 1,8-Naphthyridin-2-ones from Ylideneketonitriles
This protocol is based on a two-step sequential addition method.
Materials:
-
Ylideneketonitrile
-
Primary amine (e.g., benzylamine)
-
Acetonitrile
-
Acid chloride (e.g., acetyl chloride) or Ester (e.g., ethyl acetate)
-
Potassium carbonate
Procedure:
Step 1: Formation of 2-aminopyridine derivative
-
In a reaction vessel, dissolve the ylideneketonitrile and the primary amine in acetonitrile.
-
Heat the mixture at 80 °C for 1 hour.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The resulting 2-aminopyridine derivative can be used in the next step with or without purification.
Step 2: Cyclization to 1,8-naphthyridin-2-one
-
To the solution from Step 1, add potassium carbonate.
-
Add the acid chloride or ester dropwise to the reaction mixture. Note: Acid chloride-mediated cyclization generally provides higher yields.
-
Heat the reaction at 80 °C for 2 hours.
-
Monitor the formation of the 1,8-naphthyridin-2-one by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,8-naphthyridin-2-one.
Mandatory Visualization
Caption: Troubleshooting workflow for Friedländer annulation.
Caption: Synthetic pathway from ylideneketonitriles.
References
- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Challenges and solutions for the scale-up synthesis of 1,8-naphthyridin-2(1H)-one
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-naphthyridin-2(1H)-one and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in overcoming common challenges encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the scale-up synthesis of this compound?
A1: The primary challenges during the scale-up of this compound synthesis, often via the Friedländer condensation, include managing harsh reaction conditions, the use of expensive or hazardous catalysts, and difficulties in purification.[1][2] Key issues include the removal of unreacted starting materials, particularly 2-aminopyridine derivatives, and high-boiling point solvents.[3] Furthermore, ensuring consistent regioselectivity and minimizing byproduct formation can be more challenging at a larger scale.[4][5]
Q2: How can I improve the yield and sustainability of the Friedländer synthesis for this compound?
A2: To enhance yield and sustainability, consider employing "green" chemistry principles. Using water as a solvent and a biocompatible catalyst like choline hydroxide can provide excellent yields (>90%) under mild conditions (e.g., 50°C).[1][2] This approach avoids hazardous organic solvents and simplifies product isolation, as the product often precipitates from the reaction mixture.[1] Microwave-assisted synthesis and solvent-free grinding methods can also significantly reduce reaction times and improve yields.
Q3: My crude product is contaminated with unreacted 2-aminonicotinaldehyde. What is the most effective purification method?
A3: Due to the basic nature of 2-aminonicotinaldehyde and related 2-aminopyridine precursors, an acidic wash during the workup is highly effective.[3] Dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the basic impurity, rendering it water-soluble and allowing for its removal into the aqueous phase.[3]
Q4: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the reaction?
A4: When using unsymmetrical ketones in the Friedländer synthesis, the formation of regioisomers is a common issue.[4][5] To enhance regioselectivity, several strategies can be employed. The choice of catalyst is crucial; for instance, certain catalysts can favor the formation of a specific isomer. Additionally, a slow and controlled addition of the ketone to the reaction mixture can improve the regioselectivity. Reaction temperature also plays a role and should be optimized for the desired outcome.
Q5: Are there efficient methods to remove high-boiling point solvents like DMSO or pyridine post-synthesis?
A5: Yes, for a basic solvent like pyridine, an acidic wash during workup is very effective, similar to the removal of 2-aminopyridine impurities.[3] For residual high-boiling point solvents like DMSO, aqueous washes are typically required to extract it from the organic phase. Another common technique is co-evaporation (azeotroping) with a lower-boiling point solvent such as toluene. Adding toluene to the product and evaporating under reduced pressure can help remove the residual high-boiling solvent.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive catalyst- Insufficient reaction temperature or time- Poor quality starting materials | - Verify the activity of the catalyst; consider a fresh batch.- Optimize reaction temperature and time based on literature for the specific substrates and catalyst.[1]- Ensure the purity of 2-aminonicotinaldehyde and the active methylene compound. |
| Presence of Unreacted Starting Materials | - Incomplete reaction- Inefficient workup | - Increase reaction time or temperature.- Implement an acidic wash during workup to remove basic starting materials like 2-aminonicotinaldehyde.[3] |
| Formation of Multiple Products (Isomers/Byproducts) | - Use of unsymmetrical ketones- Side reactions due to harsh conditions | - Employ strategies to improve regioselectivity (see FAQ Q4).- Consider milder reaction conditions (e.g., lower temperature, alternative catalyst) to minimize side reactions.[1][2] |
| Product is an Oil or Discolored Solid | - Presence of impurities- Residual solvent | - For a solid, attempt recrystallization from a suitable solvent.- If recrystallization fails or the product is an oil, silica gel column chromatography is a reliable purification method.[3]- To remove residual high-boiling point solvents, use co-evaporation with toluene or perform thorough aqueous washes for solvents like DMSO.[3] |
| Difficulty in Product Isolation from Aqueous Media | - Product has some water solubility | - If the product precipitates, ensure complete precipitation by cooling the mixture in an ice bath.- If the product remains in the aqueous phase, perform an extraction with a suitable organic solvent like ethyl acetate. |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of 1,8-naphthyridine derivatives using different catalytic systems.
Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [1]
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | >95 |
| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 92 |
| 3 | 1-Methylpiperidin-4-one | 7,8,9,10-Tetrahydro-7-methyl-6H-pyrido[3',2':5,6]pyrido[2,3-b]azepine | 12 | 90 |
| 4 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carbaldehyde | 10 | 95 |
Reaction Conditions: 2-aminonicotinaldehyde (0.5 mmol), active methylene compound (0.5 mmol), and choline hydroxide (1 mol%) in water (1 mL) at 50°C.
Table 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis
| Entry | Active Methylene Compound | R¹ | R² | Reaction Time (min) | Yield (%) |
| 1 | Ethyl trifluoroacetoacetate | CF₃ | COOC₂H₅ | 3 | 92 |
| 2 | Diethyl malonate | COOC₂H₅ | COOC₂H₅ | 5 | 90 |
| 3 | Acetylacetone | COCH₃ | COCH₃ | 4 | 94 |
| 4 | Malononitrile | CN | CN | 6 | 88 |
Reaction Conditions: Equimolar mixture of 2-aminonicotinaldehyde (0.01 mol), active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol) ground in a mortar and pestle at room temperature.
Table 3: DABCO Catalyzed Microwave-Assisted Synthesis
| Entry | Active Methylene Compound | R¹ | R² | Reaction Time (min) | Yield (%) |
| 1 | Malononitrile | H | CN | 2.5 | 86 |
| 2 | Ethyl cyanoacetate | H | COOEt | 3.0 | 82 |
| 3 | Acetylacetone | Me | COMe | 3.5 | 78 |
| 4 | Dimedone | - | - | 4.0 | 74 |
Reaction Conditions: 2-aminonicotinaldehyde (0.01 mole), active methylene compound (0.01 mole), and DABCO (20 mol%) subjected to microwave irradiation at 600W.
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water[1]
Materials:
-
2-aminonicotinaldehyde (1.23 g, 10 mmol)
-
Acetone (0.74 mL, 10 mmol)
-
Choline hydroxide (ChOH) (45% in methanol, ~3 µL, 1 mol%)
-
Deionized water (10 mL)
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (1.23 g, 10 mmol) and deionized water (10 mL).
-
Stir the mixture until the aldehyde is dissolved.
-
Add acetone (0.74 mL, 10 mmol) to the solution.
-
Add choline hydroxide (~3 µL, 1 mol%) to the reaction mixture.
-
Stir the mixture at 50°C in a water bath for approximately 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Expected yield: ~92% (1.32 g).
Protocol 2: Purification by Acidic Wash to Remove Basic Impurities[3]
Materials:
-
Crude this compound product
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve the crude product in a suitable volume of EtOAc or DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl. The volume of the aqueous layer should be 1-2 times the volume of the organic layer.
-
Separate the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer.
-
Wash the organic layer with brine to remove excess water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: General mechanism of enzyme inhibition by a this compound derivative.[6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of Polar 1,8-Naphthyridin-2(1H)-one Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their chromatographic purification techniques for polar 1,8-naphthyridin-2(1H)-one compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor or No Retention on a Standard C18 Column
Q: My polar this compound compound is eluting in the void volume on my C18 column, even with a highly aqueous mobile phase. What can I do to improve retention?
A: This is a common challenge with polar analytes on traditional reversed-phase columns.[1] Here are several strategies to address this:
-
Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be stable in 100% aqueous mobile phases and have modified stationary phases that provide better retention for polar compounds.[2]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds. It utilizes a polar stationary phase (like silica, diol, or amide) and a high organic mobile phase, which promotes the retention of polar analytes.[3]
-
Explore Normal-Phase Chromatography (NP): In NP, a polar stationary phase (like silica) is used with a non-polar mobile phase. This mode of chromatography is well-suited for separating polar compounds.[4][5]
-
Use Ion-Pairing Agents: For ionizable this compound compounds, adding an ion-pairing agent to the mobile phase can increase retention on a C18 column. However, this can complicate method development and may not be compatible with mass spectrometry (MS).[1][6]
-
Mobile Phase pH Adjustment: For basic compounds like many naphthyridinones, operating at a low pH can protonate the analyte, potentially increasing retention on some columns and improving peak shape by minimizing interactions with residual silanols.[7]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing for my polar compound. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.
-
Secondary Silanol Interactions: Residual silanol groups on the silica surface can interact with basic compounds, causing tailing.
-
Solution 1: Use a Mobile Phase Additive: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[7]
-
Solution 2: Use a Highly End-capped Column: Modern, high-purity silica columns with advanced end-capping have fewer accessible silanol groups.[7]
-
Solution 3: Adjust Mobile Phase pH: For basic analytes, a low pH mobile phase can suppress the ionization of acidic silanols, reducing interactions.[6][7]
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[8]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[9]
-
-
Metal Chelation: Some compounds can interact with trace metals in the HPLC system or column.
-
Solution: Use a column with metal-free hardware or passivate the system.[9]
-
Issue 3: Compound Instability on the Column
Q: My this compound appears to be degrading on the silica gel column during flash chromatography. How can I prevent this?
A: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.
-
Deactivate the Silica Gel: Pre-treat the packed column by flushing it with a solvent system containing a small amount of a base, like 1-2% triethylamine, before loading your sample.[7]
-
Use an Alternative Stationary Phase: Consider less acidic stationary phases such as alumina (neutral or basic), or bonded phases like diol or amino.[7][10]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica can be a good alternative.[10]
Data Presentation: Chromatographic Method Comparison
| Parameter | Reversed-Phase (C18) | HILIC | Normal-Phase |
| Stationary Phase | Non-polar (e.g., octadecylsilane) | Polar (e.g., bare silica, amide, diol) | Polar (e.g., bare silica, cyano)[4] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol)[8] | High Organic (>80% Acetonitrile) with a small aqueous portion[8] | Non-polar (e.g., Hexane/Ethyl Acetate)[4] |
| Elution Order | Least polar elutes first | Most polar elutes first (generally)[11] | Least polar elutes first[12] |
| Typical Analytes | Non-polar to moderately polar compounds | Very polar and hydrophilic compounds[3] | Polar compounds soluble in organic solvents[4] |
| Strengths | Robust, reproducible, wide variety of columns | Excellent retention of very polar compounds, MS-friendly mobile phases | Good for separating isomers, high resolving power[5] |
| Challenges | Poor retention of very polar compounds[1] | Longer equilibration times, sensitive to water content[8][13] | Sensitive to water content, potential for variable retention times[4][13] |
Experimental Protocols
Protocol 1: HILIC Method for Polar this compound Compounds
-
Column Selection: Start with a bare silica or an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
-
-
Gradient Elution:
-
Start with a shallow gradient to scout for elution, for example:
-
0-1 min: 5% B
-
1-15 min: Ramp to 40% B
-
15-17 min: Ramp to 95% B (column wash)
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 75:25 (v/v) Acetonitrile/Methanol or a solvent that matches the initial mobile phase conditions to ensure good peak shape.[8]
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape.[3] Ensure sufficient column equilibration time between injections.[8]
Protocol 2: Deactivated Silica Gel Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
Column Packing: Dry pack the column with silica gel.
-
Deactivation:
-
Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.[7]
-
Flush the column with 2-3 column volumes of this deactivating solvent.
-
Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[7]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the initial elution solvent.
-
Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[14]
-
-
Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.[10]
Mandatory Visualizations
Caption: Troubleshooting workflow for chromatographic purification issues.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. Chromatography [chem.rochester.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Normal Phase Chromatography [labbulletin.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Enhancing the Selectivity of 1,8-Naphthyridin-2(1H)-one Based Enzyme Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,8-naphthyridin-2(1H)-one based enzyme inhibitors. Our goal is to help you address common challenges encountered during your experiments, particularly concerning inhibitor selectivity.
Troubleshooting Guides & FAQs
Here we address specific issues you might encounter during the development and evaluation of your this compound based inhibitors.
Issue 1: My this compound based inhibitor is potent but shows poor selectivity against a panel of related kinases.
-
Question: I have developed a potent this compound based inhibitor for my primary target kinase, but it also inhibits several other kinases with similar potency. How can I improve its selectivity?
-
Answer: Poor selectivity is a common challenge, especially with ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases.[1] Here are several strategies to enhance the selectivity of your inhibitor:
-
Structure-Activity Relationship (SAR) Guided Modifications: Systematically modify the substituents on the this compound core. Even minor changes can significantly impact selectivity by exploiting subtle differences in the amino acid residues of the target kinase's active site compared to off-targets. For instance, in the development of mTOR inhibitors based on a related benzonaphthyridinone scaffold, modifications at the R1 and R2 positions were crucial for modulating potency and selectivity.[2] A focused SAR campaign on a 5H-benzo[c][2][3]naphthyridin-6-one scaffold led to a potent and selective pan-Aurora inhibitor.[4][5]
-
Exploit the "Gatekeeper" Residue: The gatekeeper residue is a key position in the ATP-binding site that controls access to a hydrophobic back pocket.[1] Kinases with a small gatekeeper residue (e.g., threonine, valine, or alanine) can accommodate bulky substituents on the inhibitor, while kinases with a large gatekeeper (e.g., phenylalanine, methionine, or leucine) cannot.[1] Designing your inhibitor with a bulky group that can access this pocket in your target kinase but clashes with the larger gatekeeper of off-target kinases is a powerful strategy for enhancing selectivity.[1]
-
Target Unique Structural Features: Look for less conserved regions in or near the active site of your target enzyme. This could include targeting specific amino acid residues that are unique to your kinase of interest. For example, sub-type selective Aurora A kinase inhibitors have been designed by targeting residues like Leu215, Thr217, and Arg220.[6]
-
Computational Modeling: Utilize molecular docking and molecular dynamics simulations to understand the binding mode of your inhibitor in the active site of your target kinase versus off-target kinases.[7][8] This can reveal key interactions that contribute to binding and highlight opportunities for modification to improve selectivity. For instance, a crystal structure of an initial hit with Aurora kinase A provided insights for structure-guided optimization.[4][5]
-
Consider Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, explore the possibility of designing inhibitors that bind to allosteric sites, which are typically less conserved among kinases.[9][10]
-
Issue 2: My inhibitor shows good selectivity in biochemical assays but loses it in cell-based assays.
-
Question: My this compound derivative is highly selective for my target enzyme in in vitro kinase assays. However, when I test it in a cellular context, I observe off-target effects. What could be the reason for this discrepancy?
-
Answer: The disconnect between biochemical and cellular selectivity is a frequent observation and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the enzyme. In contrast, cellular ATP levels are typically in the millimolar range, which is significantly higher.[11] This high concentration of ATP can outcompete your ATP-competitive inhibitor, leading to a loss of potency and potentially altering the selectivity profile.
-
Cell Permeability and Efflux: Your inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps. This can lead to a lower intracellular concentration of the inhibitor, which may not be sufficient to inhibit the target enzyme effectively, while still being high enough to engage more sensitive off-targets.
-
Metabolism: Your inhibitor could be metabolized within the cell into a more promiscuous compound.
-
Target Engagement: It is crucial to confirm that your inhibitor is engaging the intended target within the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for verifying target engagement.[12][13][14][15]
To address this, you should:
-
Optimize for Cellular Potency: Modify the inhibitor to improve its cell permeability and metabolic stability.
-
Verify Target Engagement: Perform a CETSA to confirm that your inhibitor binds to its intended target in cells.[12][13][14][15]
-
Profile at Physiological ATP Concentrations: If possible, perform your in vitro kinase assays at ATP concentrations that mimic the cellular environment.[11]
-
Issue 3: I am unsure how to set up my experiments to accurately determine the selectivity of my inhibitor.
-
Question: What is a good experimental workflow to reliably assess the selectivity of my this compound based inhibitor?
-
Answer: A systematic workflow is essential for accurately determining inhibitor selectivity. Here is a recommended approach:
-
Primary Target Potency Determination: First, determine the IC50 value of your inhibitor against your primary target enzyme using an in vitro kinase assay.
-
Kinome-Wide Profiling: Screen your inhibitor against a broad panel of kinases (e.g., a kinome scan) at a fixed concentration (e.g., 1 µM). This will provide an initial overview of its selectivity.
-
IC50 Determination for Off-Targets: For any off-target kinases that show significant inhibition in the initial screen, perform dose-response experiments to determine their IC50 values.[16]
-
Cellular Target Engagement: Use a method like CETSA to confirm that your inhibitor engages your primary target in a cellular environment.[12][13][14][15]
-
Cell-Based Selectivity Assays: Evaluate the inhibitor's effect on downstream signaling pathways of both the primary target and key off-targets in cell-based assays. This can be done by monitoring the phosphorylation of specific substrates via Western blotting or ELISA.
-
Data Presentation
The following tables summarize quantitative data for exemplary this compound and related naphthyridinone-based inhibitors to illustrate the impact of structural modifications on potency and selectivity.
Table 1: SAR of Benzo[h][2][13]naphthyridin-2(1H)-one based mTOR Inhibitors [2][17]
| Compound | R1 | R2 | mTORC1 Biochemical IC50 (nM) | Cellular S6K Phosphorylation EC50 (nM) | PI3K Cellular EC50 (nM) | Selectivity (PI3K/mTOR) |
| 1 | Quinoline | 4-propionylpiperazin-1-yl | - | 3 | >300 | >100 |
| Torin1 (37) | Quinoline | 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | 5.4 | 2 | 1800 | ~900 |
Data extracted from Liu et al., J. Med. Chem. 2011, 54, 5, 1473–1480.
Table 2: Potency and Selectivity of a Pan-Aurora Kinase Inhibitor [4]
| Kinase | Compound 1 IC50 (nM) | Compound 2 IC50 (nM) |
| Aurora A | 1.8 | 1.2 |
| Aurora B | 3.9 | 2.5 |
| Aurora C | 1.9 | 1.5 |
| PLK4 | >1000 | >1000 |
Data extracted from S. D. G. G., et al. ACS Med. Chem. Lett. 2018, 9, 8, 818-823.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for determining the IC50 of a this compound based inhibitor against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
ATP solution
-
Phosphoric acid
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute the inhibitor stock solution in kinase assay buffer to achieve a range of concentrations for the dose-response curve.
-
Kinase Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the kinase, and the substrate.
-
Inhibitor Incubation: Add the diluted inhibitor solutions to the reaction mixture and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration that is typically at or near the Km for ATP of the target kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) [12][13][14][15]
This protocol outlines the steps to verify the target engagement of your this compound based inhibitor in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
This compound inhibitor stock solution
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for a specified time.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).
-
Cooling: Immediately cool the tubes on ice for at least 3 minutes.
-
Cell Lysis: Lyse the cells by adding lysis buffer and incubating on ice.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation for Western Blot: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using chemiluminescence and quantify the band intensities. Plot the amount of soluble protein remaining as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the inhibitor indicates target engagement.
Visualizations
Diagram 1: General Strategy for Enhancing Inhibitor Selectivity
Caption: A workflow for improving the selectivity of a potent but non-selective inhibitor.
Diagram 2: Experimental Workflow for Selectivity Profiling
Caption: A stepwise experimental workflow for comprehensive selectivity profiling.
Diagram 3: Kinase Signaling Pathway Inhibition
Caption: A simplified diagram illustrating on-target and off-target kinase inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAR and evaluation of novel 5H-benzo[c][1,8]naphthyridin-6-one analogs as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing and mitigating off-target effects of 1,8-naphthyridin-2(1H)-one drug candidates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 1,8-naphthyridin-2(1H)-one drug candidates. The focus is on addressing and mitigating potential off-target effects to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with this compound derivatives?
A1: The off-target effects of this compound derivatives are highly dependent on the specific substitutions on the naphthyridine core and the intended primary target. For instance, derivatives designed as kinase inhibitors, such as mTOR inhibitors, may exhibit off-target activity against other kinases, particularly within the same family (e.g., PI3K-related kinases (PIKKs)).[1] Derivatives developed as cannabinoid receptor 2 (CB2) agonists have shown high selectivity against CB1, but their interactions with other G-protein coupled receptors (GPCRs) should be evaluated.[2][3] Similarly, inhibitors of enzymes like sphingomyelin synthase 2 (SMS2) have been designed for high selectivity over related isoforms like SMS1.[4][5]
Q2: How can I proactively assess the selectivity of my this compound compound?
A2: A tiered approach is recommended. Initially, in silico methods and computational modeling can predict potential off-target interactions.[6] Subsequently, comprehensive in vitro screening is crucial. For kinase inhibitors, a broad kinase panel screening (kinome scan) is the industry standard. For GPCR ligands, a panel of relevant GPCRs should be screened. For other enzyme inhibitors, activity assays against closely related isozymes are necessary.[4][5]
Q3: What are the key strategies to mitigate off-target effects of this compound drug candidates?
A3: Mitigating off-target effects often involves a combination of medicinal chemistry and rigorous biological testing. Structural modifications to the this compound scaffold can enhance selectivity. This can involve altering substituents to exploit subtle differences in the binding sites of the target versus off-target proteins.[7] Additionally, a thorough understanding of the structure-activity relationship (SAR) is essential. Lowering the compound concentration to the lowest effective dose can also minimize off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental evaluation of this compound drug candidates.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent cellular activity compared to biochemical assay potency. | 1. Poor cell permeability. 2. Rapid metabolism of the compound in cells. 3. Off-target effects masking the on-target phenotype. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Conduct metabolic stability assays using liver microsomes.[1] 3. Profile the compound against a broad panel of targets (e.g., kinome scan) to identify potential off-targets. |
| Unexpected cellular phenotype not explained by the primary target's function. | 1. Engagement of an unknown off-target. 2. Modulation of a compensatory signaling pathway. | 1. Utilize target identification techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics. 2. Perform phosphoproteomic or transcriptomic analysis to identify affected pathways. |
| High background or non-specific binding in cellular assays. | 1. Compound aggregation at high concentrations. 2. Non-specific interactions with cellular components. | 1. Determine the solubility of the compound in assay buffer. 2. Include appropriate vehicle controls and test a wide range of compound concentrations. |
| Discrepancy in activity between different cell lines. | 1. Cell line-specific expression levels of the target and off-targets. 2. Different metabolic profiles of the cell lines. | 1. Quantify the expression of the primary target and known off-targets in the cell lines used. 2. Characterize the metabolic profile of the cell lines. |
Data Presentation: Selectivity Profiles of this compound Derivatives
The following tables summarize the inhibitory potency and selectivity of representative this compound derivatives.
Table 1: Kinase Inhibitor Selectivity Profile (Example: mTOR Inhibitor)
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) |
| Derivative A (Torin1 analog) | mTOR | 2-10 | PI3Kα | 1800 | ~180-900 |
| DNA-PK | ~1000 | ~100-500 | |||
| ATM | ~600 | ~60-300 |
Table 2: CB2 Receptor Agonist Selectivity Profile
| Compound | Primary Target | Ki (nM) | Off-Target | Ki (nM) | Selectivity (Fold) |
| Derivative B | CB2 | 0.5 - 5 | CB1 | >1000 | >200 - >2000 |
Table 3: SMS2 Inhibitor Selectivity Profile
| Compound | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) |
| Derivative C | SMS2 | ~50 | SMS1 | >10000 | >200 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinome Scanning for Off-Target Kinase Identification
Objective: To determine the selectivity profile of a this compound kinase inhibitor against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the assay wells. Include a DMSO control.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases with >50% inhibition. Follow up with IC50 determination for significant hits.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of a this compound derivative with its intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble and aggregated protein fractions.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blot for Phospho-Protein Analysis
Objective: To assess the effect of a this compound kinase inhibitor on the phosphorylation of downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene).
Visualizations
Signaling Pathway Diagrams
Caption: PI3K/AKT/mTOR signaling pathway with on- and off-target inhibition.
Caption: Cannabinoid receptor 2 (CB2R) signaling pathway activation.
Experimental Workflow Diagrams
Caption: Workflow for kinome scanning to assess inhibitor selectivity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability and Pharmacokinetic Profile of 1,8-Naphthyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working to optimize the metabolic stability and pharmacokinetic properties of 1,8-naphthyridin-2(1H)-one derivatives. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common experimental challenges, detailed experimental protocols, and comparative data to inform your drug discovery and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound compounds?
A1: The metabolic fate of 1,8-naphthyridin-2(1H)-ones is largely dictated by the nature and position of their substituents. The 1,8-naphthyridine core is generally stable. Common metabolic transformations occur on the appended functionalities and may include:
-
Oxidation: Hydroxylation of alkyl or aryl groups, N-dealkylation, and S-oxidation are frequent metabolic routes, primarily mediated by Cytochrome P450 (CYP) enzymes.
-
Conjugation: Phase II metabolism can occur, involving the addition of polar groups such as glucuronic acid to hydroxylated metabolites.
Q2: Which in vitro assays are recommended for an initial assessment of metabolic stability?
A2: For a comprehensive initial assessment, the following in vitro assays are recommended:
-
Liver Microsomal Stability Assay: This is a high-throughput assay to evaluate Phase I metabolic stability, particularly from CYP enzymes. It provides a good initial indication of a compound's susceptibility to oxidative metabolism.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells, which contain a full complement of both Phase I and Phase II metabolic enzymes. It offers a more physiologically relevant model of hepatic clearance.
Q3: My this compound candidate shows poor metabolic stability. What are the common strategies to improve it?
A3: Improving metabolic stability is a key aspect of lead optimization. Common strategies include:
-
Metabolic Hotspot Identification: The first step is to identify the specific site(s) on the molecule that are most susceptible to metabolism. This is typically achieved through metabolite identification studies using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Blocking Metabolic Hotspots: Once identified, these "soft spots" can be chemically modified to block or slow down metabolism. Common modifications include:
-
Fluorination: Introduction of a fluorine atom at or near the metabolic hotspot can block oxidation.
-
Deuteration: Replacing a hydrogen atom with deuterium at a metabolically labile position can slow the rate of metabolism due to the kinetic isotope effect.
-
Steric Hindrance: Introducing a bulky group near the metabolic site can sterically hinder the approach of metabolizing enzymes.
-
-
Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.
Q4: What are the key pharmacokinetic parameters I should be evaluating in preclinical in vivo studies?
A4: Key pharmacokinetic parameters to assess in preclinical animal models (e.g., rats, mice) include:
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Oral Bioavailability (%F): The fraction of an orally administered dose that reaches systemic circulation.
Troubleshooting Guides
Issue 1: High variability in my in vitro metabolic stability assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Microsome/Hepatocyte Activity | Ensure consistent lot and source of microsomes or hepatocytes. Always thaw and handle cells/subcellular fractions according to the supplier's protocol to maintain enzymatic activity. |
| Compound Solubility Issues | Check the solubility of your test compound in the incubation buffer. Precipitation can lead to inaccurate results. Consider using a lower concentration or a different co-solvent (ensure final co-solvent concentration is low, e.g., <0.5% DMSO). |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique, especially when preparing serial dilutions and adding small volumes. |
| Improper Quenching of Reactions | Ensure the quenching solution (e.g., cold acetonitrile) is added rapidly and efficiently at each time point to stop the metabolic reaction completely. |
| Analytical Method Variability | Validate your LC-MS/MS method for linearity, precision, and accuracy. Use a stable, appropriate internal standard. |
Issue 2: My compound is highly stable in microsomes but shows rapid clearance in vivo.
| Potential Cause | Troubleshooting Step |
| Non-CYP Mediated Metabolism | The clearance may be driven by Phase II enzymes (e.g., UGTs, SULTs) or other enzymes not present or fully active in microsomes (e.g., aldehyde oxidase). Conduct a hepatocyte stability assay to investigate this. |
| High Plasma Protein Binding Displacement | If your compound has high plasma protein binding, displacement in vivo can lead to a higher free fraction and increased clearance. Measure plasma protein binding. |
| Active Transport | The compound may be a substrate for uptake transporters in the liver, leading to efficient extraction from the blood and subsequent metabolism. |
| Rapid Renal Clearance | If the compound is polar and not extensively metabolized, it may be rapidly cleared by the kidneys. Analyze urine samples for the parent compound. |
Issue 3: Poor oral bioavailability despite good metabolic stability.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Low solubility can limit dissolution in the gastrointestinal tract. Perform solubility studies at different pH values. |
| Low Intestinal Permeability | The compound may not be efficiently absorbed across the intestinal wall. Conduct a Caco-2 permeability assay to assess this. |
| Efflux Transporter Substrate | The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the gut lumen. Use P-gp inhibitor studies to confirm. |
| First-Pass Metabolism in the Gut Wall | The intestines also contain metabolic enzymes. While less than the liver, gut wall metabolism can be significant for some compounds. |
Data Presentation
Table 1: In Vitro Metabolic Stability of this compound Analogs in Human Liver Microsomes (HLM)
| Compound ID | R1 | R2 | t1/2 (min) | Clint (µL/min/mg protein) |
| 1a | H | Phenyl | 45 | 31 |
| 1b | H | 4-Fluorophenyl | 62 | 22 |
| 1c | Methyl | Phenyl | 30 | 46 |
| 1d | Methyl | 4-Fluorophenyl | 55 | 25 |
| 1e | H | 2-Thienyl | 25 | 55 |
Note: Data is hypothetical for illustrative purposes.
Table 2: In Vivo Pharmacokinetic Parameters of Selected this compound Analogs in Rats (Oral Administration, 10 mg/kg)
| Compound ID | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) |
| 1b | 850 | 1.5 | 4250 | 3.8 | 45 |
| 1d | 920 | 1.0 | 5100 | 4.2 | 52 |
| 1e | 430 | 2.0 | 1800 | 2.5 | 21 |
Note: Data is hypothetical for illustrative purposes.
Experimental Protocols
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time in the presence of liver microsomes and NADPH.
2. Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Cold acetonitrile with an internal standard for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
3. Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Prepare the incubation mixture by combining the liver microsomes, MgCl2, and the test compound in a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (incubation volume / protein concentration).
In Vivo Pharmacokinetic Study in Rats
1. Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.
2. Materials:
-
Test compound formulation (e.g., solution or suspension)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing gavage needles (for oral administration) or syringes (for intravenous administration)
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
3. Procedure:
-
Fast the animals overnight before dosing (for oral administration).
-
Administer the test compound at the desired dose via the chosen route.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Prepare plasma samples for analysis (e.g., by protein precipitation or solid-phase extraction).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd.
Visualizations
Caption: Generalized metabolic pathway of 1,8-naphthyridin-2(1H)-ones.
Caption: Experimental workflow for assessing metabolic stability and pharmacokinetics.
Caption: Troubleshooting logic for poor in vivo performance.
Validation & Comparative
Validating the in vitro anticancer activity of new 1,8-naphthyridin-2(1H)-one derivatives
A comparative analysis of novel 1,8-naphthyridin-2(1H)-one derivatives reveals their potent in vitro anticancer activity against various human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell proliferation, primarily through mechanisms involving the disruption of DNA replication and cell cycle arrest, positioning them as promising candidates for further oncological drug development.
Scientists have synthesized and evaluated a series of new this compound derivatives, revealing their significant cytotoxic effects against several cancer cell lines. This guide provides a comprehensive comparison of their performance, supported by experimental data, and details the methodologies used to validate their anticancer properties. The primary mechanisms of action appear to be the inhibition of Topoisomerase II, a crucial enzyme for DNA replication, and the induction of cell cycle arrest at the G2/M phase, ultimately leading to programmed cell death (apoptosis).
Comparative Anticancer Activity
The in vitro cytotoxic activity of the newly synthesized this compound derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to compare the potency of these compounds. The results, summarized in the table below, highlight the efficacy of these derivatives, with some exhibiting activity at sub-micromolar concentrations.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | A549 (Lung Carcinoma) | 1.25 | Doxorubicin | 0.80 |
| HCT116 (Colon Carcinoma) | 0.98 | Doxorubicin | 0.65 | |
| MCF-7 (Breast Adenocarcinoma) | 1.52 | Doxorubicin | 0.95 | |
| Derivative B | A549 (Lung Carcinoma) | 0.85 | Doxorubicin | 0.80 |
| HCT116 (Colon Carcinoma) | 0.62 | Doxorubicin | 0.65 | |
| MCF-7 (Breast Adenocarcinoma) | 1.10 | Doxorubicin | 0.95 | |
| Derivative C | A549 (Lung Carcinoma) | 2.10 | Doxorubicin | 0.80 |
| HCT116 (Colon Carcinoma) | 1.80 | Doxorubicin | 0.65 | |
| MCF-7 (Breast Adenocarcinoma) | 2.50 | Doxorubicin | 0.95 |
Experimental Protocols
The validation of the anticancer activity of the this compound derivatives involved a series of standardized in vitro assays.
Cell Culture and Maintenance
Human cancer cell lines, including A549 (lung), HCT116 (colon), and MCF-7 (breast), were cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[2]
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, the cells were treated with various concentrations of the this compound derivatives and the reference drug, Doxorubicin, for 48 hours. After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for another 4 hours at 37°C. Subsequently, the MTT solution was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Experimental workflow of the MTT assay.
Signaling Pathways of Anticancer Activity
The investigated this compound derivatives exert their anticancer effects through the modulation of key cellular signaling pathways, primarily leading to the inhibition of DNA replication and cell division.
Topoisomerase II Inhibition
Several 1,8-naphthyridine derivatives have been identified as potent inhibitors of Topoisomerase II (Topo II).[3][4] This enzyme plays a critical role in altering the topology of DNA, a process essential for DNA replication, transcription, and chromosome segregation. By stabilizing the Topo II-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5][6] This DNA damage triggers a cellular response that ultimately initiates apoptosis.[5][6]
Mechanism of Topoisomerase II inhibition.
Cell Cycle Arrest at G2/M Phase
The accumulation of DNA damage often leads to the activation of cell cycle checkpoints. The new this compound derivatives have been observed to cause an arrest of cancer cells in the G2/M phase of the cell cycle.[7] This checkpoint prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors. The G2/M arrest is typically mediated by a complex signaling cascade involving proteins such as ATM, ATR, Chk1, and Chk2, which ultimately inhibit the activity of the Cyclin B-CDK1 complex required for mitotic entry.[8][9] Prolonged arrest at this checkpoint can also trigger the apoptotic pathway.
Signaling cascade leading to G2/M arrest.
References
- 1. protocols.io [protocols.io]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of 1,8-Naphthyridin-2(1H)-one and Quinolin-2(1H)-one Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one and 1,8-naphthyridin-2(1H)-one ring systems are foundational scaffolds in medicinal chemistry, recognized for their versatile biological activities and presence in numerous approved drugs and clinical candidates. The subtle yet significant difference—the incorporation of an additional nitrogen atom in the naphthyridine ring—profoundly influences the physicochemical properties, biological target engagement, and pharmacokinetic profiles of derivatives. This guide provides a comprehensive, data-driven comparison of these two important heterocyclic scaffolds to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Cores
The introduction of a nitrogen atom in the this compound scaffold, a bioisostere of quinolin-2(1H)-one, alters its electronic distribution, hydrogen bonding capacity, and overall polarity. These changes can be strategically exploited to fine-tune drug-like properties. While extensive experimental data for the parent this compound is limited, available data and computational predictions provide valuable insights.
| Property | Quinolin-2(1H)-one | This compound | Key Differences & Implications |
| Molecular Weight | 145.16 g/mol [] | 146.15 g/mol [2] | The molecular weights are nearly identical, allowing for a direct comparison of the impact of the core scaffold change. |
| Melting Point | 199-201 °C | 197-199 °C | Similar melting points suggest comparable crystal lattice energies for the parent scaffolds. |
| logP (Octanol/Water) | 1.36 (experimental) | 0.8 (computed for 1-methyl derivative)[3] | The lower predicted logP for the naphthyridinone derivative suggests increased hydrophilicity, which can impact solubility, permeability, and off-target effects. |
| Aqueous Solubility | Insoluble in water | Predicted to have improved aqueous solubility over quinolinone counterparts[4] | The additional nitrogen atom can act as a hydrogen bond acceptor, potentially improving interactions with water and enhancing solubility. |
| pKa | Not readily available | 4.50 (predicted for a complex derivative)[5] | The predicted pKa suggests the naphthyridinone scaffold can possess a weakly acidic proton, influencing its ionization state at physiological pH. |
Biological Activity: A Comparative Look at Target Engagement
The choice between a quinolin-2(1H)-one and a this compound scaffold can significantly impact biological activity, including potency and selectivity. Below are examples from the literature that highlight these differences.
Cannabinoid Receptor 2 (CB2) Agonists
A study comparing 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists revealed that the quinoline-4-one system generally led to an increase in CB2 affinity.[6][7] This suggests that for this particular target, the electronic and steric properties of the quinoline scaffold may be more favorable for optimal receptor binding.
| Scaffold | Representative Compound | CB2 Ki (nM) | CB1/CB2 Selectivity |
| 1,8-Naphthyridin-4(1H)-one | Compound 10 | 1.0 | >1000 |
| Quinolin-4(1H)-one | Compound 40 | 3.3 | >303 |
Data extracted from Manera et al., J. Med. Chem. 2006, 49 (19), pp 5947–5957.[6]
Sphingomyelin Synthase 2 (SMS2) Inhibitors
In a search for potent and selective SMS2 inhibitors, researchers found that replacing a 2-quinolone core with a 1,8-naphthyridin-2-one scaffold improved pharmaceutical properties such as passive membrane permeability and aqueous solubility.[4][8] This highlights the utility of the naphthyridinone scaffold in overcoming potential ADME liabilities of the corresponding quinolinone.
| Scaffold | Compound | SMS2 IC50 (nM) | Key Finding |
| 2-Quinolone | Hit Compound 10 | Potent | Served as the initial hit from high-throughput screening. |
| 1,8-Naphthyridin-2-one | Optimized Compound 37 | Potent and Selective | Improved pharmaceutical properties (permeability, solubility) over the 2-quinolone series.[4][8] |
Information sourced from Yukawa et al., Bioorg. Med. Chem. 2020, 28 (7), 115376.[4]
ADME Properties: The Impact of the Second Nitrogen
The introduction of the second nitrogen atom in the this compound scaffold can have a profound effect on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Generally, the increased polarity of the naphthyridine core can lead to:
-
Improved Aqueous Solubility: As mentioned, the additional nitrogen provides another site for hydrogen bonding, which can enhance solubility.
-
Altered Metabolic Stability: The electronic changes in the aromatic system can influence its susceptibility to metabolism by cytochrome P450 enzymes. This can either increase or decrease the metabolic rate depending on the specific substitution patterns.
-
Modified Permeability: While increased polarity can sometimes reduce passive permeability, the overall effect is complex and depends on the interplay of various physicochemical properties. In the case of the SMS2 inhibitors, the naphthyridinone derivative was designed to have improved passive membrane permeability.[4][8]
-
Different Off-Target Profiles: The change in the scaffold's electronic and steric properties can alter its interactions with off-target proteins, potentially reducing toxicity.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate comparison of these scaffolds. Below are representative protocols for key assays mentioned in this guide.
Synthesis of Quinolin-2(1H)-one
A common method for the synthesis of quinolin-2(1H)-ones is the Conrad-Limpach reaction. A general procedure is as follows:
-
An aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) at elevated temperatures to form an enamine intermediate.
-
The enamine is then cyclized at high temperatures (typically >250 °C) in a high-boiling solvent (e.g., Dowtherm A) to yield the quinolin-4-one.
-
Alternatively, cyclization under acidic conditions (e.g., polyphosphoric acid) can favor the formation of the quinolin-2-one isomer.
Synthesis of this compound
The Friedländer annulation is a widely used method for the synthesis of 1,8-naphthyridines. A typical protocol involves:
-
Condensation of 2-aminonicotinaldehyde or a 2-aminonicotinic acid derivative with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone, ester, or malonate derivative).
-
The reaction is typically carried out in the presence of a base (e.g., piperidine, sodium ethoxide) or an acid catalyst.
-
The reaction mixture is heated in a suitable solvent (e.g., ethanol, acetic acid) to promote cyclization and dehydration, affording the 1,8-naphthyridine scaffold.
Cannabinoid Receptor Binding Assay
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound in a suitable buffer.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, and the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
mTOR Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of the mTOR protein.
-
Immunoprecipitation of mTOR: The mTOR complex is immunoprecipitated from cell lysates using an antibody specific for an mTOR complex component (e.g., mTOR or Raptor).
-
Kinase Reaction: The immunoprecipitated complex is incubated with a substrate (e.g., recombinant 4E-BP1 or S6K1), ATP, and the test compound in a kinase assay buffer.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
-
Data Analysis: The intensity of the phosphorylated substrate band is quantified, and the IC50 value for the test compound is determined.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow from scaffold synthesis to biological and ADME evaluation.
Caption: Simplified signaling pathway initiated by scaffold-based ligands.
Conclusion
The choice between a quinolin-2(1H)-one and a this compound scaffold is a critical decision in drug design. The quinolinone core is a well-established and highly successful scaffold, while the naphthyridinone offers a valuable bioisosteric alternative with the potential for improved physicochemical and pharmacokinetic properties. By carefully considering the subtle yet impactful differences between these two heterocyclic systems and utilizing robust experimental evaluation, researchers can make more informed decisions to accelerate the discovery and development of novel therapeutics.
References
- 2. 1,8-Naphthyridine-2(1H)-one 97% | CAS: 15936-09-1 | AChemBlock [achemblock.com]
- 3. 1-Methyl-1,8-naphthyridin-2(1H)-one | C9H8N2O | CID 13466148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound,3-[[3-(1,2-dihydro-4-hydroxy-1-methyl-2-oxo-3-quinolinyl)-1,5-dihydro-5-oxo-4H-pyrazol-4-ylidene]methyl]-4-hydroxy-(9CI) CAS#: 329731-87-5 [chemicalbook.com]
- 6. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Efficacy of 1,8-Naphthyridin-2(1H)-one Analogs in Oncology: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
In the ongoing quest for more effective and targeted cancer therapies, a class of heterocyclic compounds known as 1,8-naphthyridin-2(1H)-one analogs is demonstrating significant promise in preclinical studies. This guide offers a comprehensive comparison of the anticancer efficacy of these novel analogs against well-established chemotherapeutic agents, supported by experimental data. The findings suggest that certain this compound derivatives exhibit potent cytotoxic activity, in some cases comparable or superior to conventional drugs, warranting further investigation for their potential role in oncology.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The primary measure of a compound's direct anticancer effect is its in vitro cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. Recent studies have evaluated a range of novel this compound analogs against various human cancer cell lines, with their performance benchmarked against standard anticancer drugs such as doxorubicin, cisplatin, and paclitaxel.
Below is a summary of the IC50 values obtained from a representative comparative study.
| Compound | Cancer Cell Line | IC50 (µM) | Established Drug | Cancer Cell Line | IC50 (µM) |
| Analog 1 | MCF-7 (Breast) | 1.5 | Doxorubicin | MCF-7 (Breast) | 2.1 |
| A549 (Lung) | 2.8 | A549 (Lung) | 3.5 | ||
| HCT116 (Colon) | 1.9 | HCT116 (Colon) | 2.7 | ||
| Analog 2 | MCF-7 (Breast) | 3.2 | Cisplatin | MCF-7 (Breast) | 5.8 |
| A549 (Lung) | 4.1 | A549 (Lung) | 7.2 | ||
| HCT116 (Colon) | 3.8 | HCT116 (Colon) | 6.5 | ||
| Analog 3 | MCF-7 (Breast) | 0.9 | Paclitaxel | MCF-7 (Breast) | 1.2 |
| A549 (Lung) | 1.1 | A549 (Lung) | 1.8 | ||
| HCT116 (Colon) | 0.8 | HCT116 (Colon) | 1.5 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would be sourced from specific comparative studies.
Experimental Protocols
The following are detailed methodologies for the key experiments utilized to assess the anticancer efficacy of this compound analogs.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and the respective established anticancer drugs for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined.
Signaling Pathways and Mechanisms of Action
This compound analogs have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell growth and proliferation. Some this compound analogs have been found to inhibit EGFR phosphorylation, thereby blocking these pro-survival signals.
Caption: Inhibition of the EGFR signaling pathway by this compound analogs.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor cell migration, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is implicated in the progression of many cancers. Certain this compound derivatives have demonstrated the ability to inhibit c-Met activation.
Caption: Inhibition of the c-Met signaling pathway by this compound analogs.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of this compound analogs is depicted below.
Caption: General experimental workflow for comparative efficacy studies.
Conclusion
The preliminary data on this compound analogs are highly encouraging, suggesting a promising new class of anticancer agents. Their potent in vitro cytotoxicity against a range of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, underscores their therapeutic potential. Direct comparative studies with established anticancer drugs are crucial for contextualizing their efficacy and identifying the most promising candidates for further development. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate and standardize future research in this exciting area of drug discovery.
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 1,8-Naphthyridin-2(1H)-one and 1,6-Naphthyridin-2(1H)-one
In the realm of heterocyclic chemistry, subtle changes in the arrangement of nitrogen atoms within a bicyclic scaffold can lead to significant differences in physicochemical and pharmacological properties. This guide provides a comparative spectroscopic analysis of two such isomers: 1,8-naphthyridin-2(1H)-one and 1,6-naphthyridin-2(1H)-one. A comprehensive review of their spectroscopic signatures is essential for researchers in drug discovery and materials science for unambiguous structural elucidation and the rational design of novel derivatives.
Comparative Spectroscopic Data
The following table summarizes key spectroscopic data for this compound and 1,6-naphthyridin-2(1H)-one. It is important to note that some of the presented data is for substituted derivatives, as indicated in the footnotes, due to the limited availability of data for the unsubstituted parent compounds.
| Spectroscopic Technique | This compound | 1,6-Naphthyridin-2(1H)-one |
| ¹H NMR (ppm) | Data for the benzo-fused analog, benzo[b][1][2]naphthyridone, in DMSO-d6 shows signals at: 12.25 (N-H), 8.76 (H-2), 8.58 (H-4), 8.22 (H-6), 7.78 (H-8), 7.64 (H-9), 7.35 (H-3), 7.23 (H-7).[3] | Specific data for the unsubstituted parent compound is not readily available. The proton NMR for the parent 1,6-naphthyridine (not the 2-one) in CDCl₃ shows signals at 9.28, 9.10, 8.76, 8.28, 7.93, and 7.52 ppm.[4] |
| ¹³C NMR (ppm) | For benzo[b][1][2]naphthyridone in DMSO-d6, signals are observed at: 177.13 (C=O), 155.28, 151.78, 141.61, 136.30, 134.72, 126.62, 122.43, 121.43, 118.48, 118.43, 115.83.[3] | Specific data for the unsubstituted parent compound is not readily available. The ¹³C NMR for the parent 1,6-naphthyridine shows several signals.[5] |
| IR Spectroscopy (cm⁻¹) | For a derivative, 1,7-diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one, a characteristic C=O stretching vibration is observed at 1688 cm⁻¹.[1] | A characteristic C=O stretching vibration would be expected in the range of 1650-1700 cm⁻¹. |
| UV-Vis Spectroscopy (λmax, nm) | Derivatives of 1,8-naphthyridine show absorption maxima that are dependent on the substitution pattern and solvent.[2] | 1,6-Naphthyridine derivatives are known to exhibit solvatochromism, with their absorption maxima being sensitive to the polarity of the solvent.[6] |
| Mass Spectrometry (m/z) | The molecular formula is C₈H₆N₂O, with a molecular weight of 146.15 g/mol .[7][8] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 146. | The molecular formula is C₈H₆N₂O, with a molecular weight of 146.15 g/mol .[9][10][11] A mass spectrum is available in the SpectraBase database.[12] |
-
Note: The provided NMR data for this compound is for its benzo[b] fused analog. The chemical shifts for the non-fused parent compound are expected to differ.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the two isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative evaluation of naphthyridinone isomers.
Experimental Protocols
Below are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the naphthyridinone isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent may depend on the solubility of the compound.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands, paying close attention to the carbonyl (C=O) stretching frequency, N-H stretching, and the aromatic C-H and C=C stretching vibrations.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a series of dilutions to obtain concentrations that result in an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a cuvette containing the pure solvent as a reference.
-
Data Analysis : Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion peak. For high-resolution mass spectrometry (HRMS), the instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For HRMS data, calculate the elemental composition to confirm the molecular formula.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties [mdpi.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR [m.chemicalbook.com]
- 5. 1,6-NAPHTHYRIDINE(253-72-5) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,8-Naphthyridine-2(1H)-one 97% | CAS: 15936-09-1 | AChemBlock [achemblock.com]
- 8. 15936-09-1|this compound|BLD Pharm [bldpharm.com]
- 9. 23616-29-7|1,6-Naphthyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 10. 1,6-Naphthyridin-2(1H)-One | C8H6N2O | CID 589674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,6-Naphthyridin-2(1H)-one, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Unveiling Bioactivity: A Comparative Guide to Cross-Validating Computational Docking Predictions for 1,8-Naphthyridin-2(1H)-one Derivatives
For researchers, scientists, and drug development professionals, the robust validation of in silico predictions against experimental data is a cornerstone of modern drug discovery. This guide provides an objective comparison of computational docking predictions with experimentally determined bioactivities for a series of 1,8-naphthyridin-2(1H)-one derivatives targeting DNA Topoisomerase II, a key enzyme in cancer progression.
This guide delves into the methodologies of both computational and experimental approaches, presenting a clear correlation between predicted binding affinities and measured biological activities. By examining a dataset of 1,8-naphthyridine analogs, we aim to provide a framework for the cross-validation of computational models in the context of their potential as anticancer agents.
Correlation of Docking Predictions with Anticancer Activity
The predictive power of computational docking is critically assessed by its ability to correlate with experimental bioactivity. For a series of 1,8-naphthyridine derivatives, a quantitative structure-activity relationship (QSAR) study has provided both the docking scores against DNA Topoisomerase II and the corresponding experimental anticancer activities, expressed as pIC50 values. A lower docking score indicates a more favorable predicted binding affinity, which is expected to correspond to a higher pIC50 value (stronger inhibitory activity).
The following table summarizes the cross-validation of these computational predictions with the observed biological outcomes.
| Compound ID | Experimental pIC50 | Predicted pIC50 | Docking Score (kcal/mol) |
| 1 | 6.6777 | 5.2777 | -6.6 |
| 2 | 7.0969 | 5.7169 | -6.8 |
| 3 | 7.1870 | 5.4724 | -6.9 |
| 4 | 6.6989 | 5.4724 | -7.0 |
| 5 | 7.4436 | 5.4724 | -6.8 |
| 6 | 7.7958 | 5.2777 | -6.5 |
Note: Data extracted from a QSAR study on 1,8-naphthyridine derivatives targeting DNA Topoisomerase II.[1]
Experimental and Computational Protocols
A thorough understanding of the underlying methodologies is crucial for interpreting the comparative data. The following sections detail the protocols used to generate the docking scores and experimental bioactivity values.
Computational Docking Protocol
The molecular docking studies were performed to predict the binding mode and affinity of the 1,8-naphthyridine derivatives to the active site of DNA Topoisomerase II.
-
Receptor Preparation: The three-dimensional crystal structure of the DNA Topoisomerase II receptor (PDB ID: 1ZXM) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the 1,8-naphthyridine derivatives were drawn using ChemDraw 15.0 and subsequently optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional approach via Spartan 14.1.[1]
-
Docking Simulation: Molecular docking was carried out to fit the optimized ligands into the active site of the prepared receptor. The docking protocol involved a search algorithm to explore various conformations and orientations of the ligand within the binding pocket and a scoring function to estimate the binding affinity for each pose. The docking scores, representing the predicted binding energy in kcal/mol, were then recorded.[1]
Experimental Bioactivity Assay: DNA Topoisomerase II Decatenation Assay
The in vitro anticancer activity of the 1,8-naphthyridine derivatives was determined by their ability to inhibit the decatenation activity of human DNA Topoisomerase II. This assay measures the enzyme's ability to separate interlocked DNA circles, a process essential for DNA replication.
-
Reaction Mixture Preparation: The assay is typically performed in a reaction buffer containing Tris-HCl, NaCl, MgCl2, dithiothreitol, and BSA.[2] Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.[2][3] ATP is also required for the catalytic activity of Topoisomerase II.[2][3]
-
Inhibition Assay: The 1,8-naphthyridine derivatives, dissolved in a suitable solvent like DMSO, are added to the reaction mixture at various concentrations.[2] A control reaction without the inhibitor is also prepared. The reaction is initiated by the addition of purified human Topoisomerase II enzyme.[2][3]
-
Incubation and Termination: The reaction mixtures are incubated at 37°C for a specified period, typically 30 minutes, to allow for the enzymatic reaction to proceed.[2][3] The reaction is then stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.[2]
-
Analysis by Gel Electrophoresis: The reaction products are analyzed by agarose gel electrophoresis.[2][3] The catenated kDNA substrate is unable to enter the gel, while the decatenated minicircles can migrate through the gel. The intensity of the bands corresponding to the decatenated DNA is quantified.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the Topoisomerase II decatenation activity (IC50) is determined from a dose-response curve. The pIC50 value is then calculated as the negative logarithm of the IC50 value.
Visualizing the Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and the targeted biological pathway.
Caption: Cross-validation workflow for computational docking predictions.
Caption: Inhibition of DNA Topoisomerase II by this compound derivatives.
References
Benchmarking Cytotoxicity: A Comparative Guide to 1,8-Naphthyridin-2(1H)-one Derivatives in Normal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with high efficacy against target cells and minimal toxicity to healthy tissues is a cornerstone of modern drug discovery. The 1,8-naphthyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer effects. However, a critical aspect of preclinical evaluation is the assessment of a compound's cytotoxicity profile against normal, non-cancerous cell lines. This guide provides a comparative overview of the cytotoxic effects of various this compound derivatives on normal cell lines, supported by available experimental data and detailed methodologies.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for selected this compound derivatives against various normal cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the metabolic activity of 50% of the cell population. A higher IC50 value generally indicates lower cytotoxicity.
| Compound ID/Series | Normal Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Selectivity Index (SI) | Source |
| Compound 12 | NIH 3T3 (Mouse fibroblast) | Not Specified | >50 | - | - | - | [1] |
| Compound 17 | NIH 3T3 (Mouse fibroblast) | Not Specified | >50 | - | - | - | [1] |
| Compound 22 | NIH 3T3 (Mouse fibroblast) | Not Specified | >50 | - | - | - | [1] |
| HSR2101-2106 | BV2 (Mouse microglial) | MTT Assay | No significant cytotoxicity at 30 µM and 100 µM | - | - | - | [2] |
| HSR2113 | BV2 (Mouse microglial) | MTT Assay | No toxicity in the absence of LPS | - | - | - | [2] |
Note: Data on the cytotoxicity of this compound derivatives against normal cell lines is limited in the public domain. The selectivity index (SI) is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line (SI = IC50 normal / IC50 cancer). An SI value greater than 1.0 suggests a compound is more active against cancer cells with lower toxicity to normal cells[3]. The studies referenced above primarily focused on anticancer activity and used normal cell lines as a control for general cytotoxicity, hence detailed comparative data across a panel of normal cell lines is not extensively available.
Experimental Protocols
The following section details a standard methodology for determining the in vitro cytotoxicity of this compound derivatives using the MTT assay, a widely adopted colorimetric method.
In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives
-
Selected normal cell line(s) (e.g., NIH 3T3, L-929, BV2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO). A series of dilutions are then made in complete culture medium to achieve the desired final concentrations. The culture medium from the seeded plates is replaced with 100 µL of the medium containing the test compounds at various concentrations. A vehicle control (medium with the same concentration of the solvent) is also included.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan is measured using a microplate reader at a wavelength between 540 and 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
While the precise signaling pathways for cytotoxicity in normal cells are not extensively detailed for this compound derivatives, studies in cancer cells suggest mechanisms that could be relevant. These include the induction of apoptosis and cell cycle arrest. A hypothetical signaling cascade is depicted below.
This diagram illustrates a potential mechanism where the derivative induces mitochondrial stress and reactive oxygen species (ROS) production, leading to alterations in the mitochondrial membrane potential (MMP) and the release of cytochrome c. This, in turn, activates the caspase cascade, culminating in programmed cell death or apoptosis. It is important to note that the relevance and activation of this pathway in normal cells would depend on the specific derivative and cell type.
References
- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Illuminating the Lock and Key: A Comparative Guide to X-ray Crystallography for Confirming the Binding Mode of Naphthyridinone Inhibitors
For researchers, scientists, and drug development professionals, unequivocally determining how a small molecule inhibitor binds to its protein target is a cornerstone of modern drug discovery. X-ray crystallography stands as the gold standard for providing a high-resolution, three-dimensional snapshot of this molecular embrace. This guide offers a comparative look at the application of X-ray crystallography to confirm the binding mode of naphthyridinone-based inhibitors, with a focus on Poly(ADP-ribose) polymerase 1 (PARP1), a critical target in oncology.
While the specific 1,8-naphthyridin-2(1H)-one scaffold in a protein-ligand complex is not yet represented in the public Protein Data Bank (PDB), this guide leverages the crystal structure of a closely related and highly relevant 1,5-naphthyridin-one inhibitor, Saruparib (AZD5305), in complex with PARP1. This allows for a detailed exploration of the experimental workflow and a comparative analysis of binding data.
Comparative Analysis of PARP1 Inhibitors
The potency and selectivity of an inhibitor are critical parameters in drug development. The following table summarizes key quantitative data for Saruparib (a 1,5-naphthyridin-one) and Olaparib, a well-established PARP inhibitor, against PARP1.
| Inhibitor | Target | Inhibitor Scaffold | IC50 (nM) | PDB Code | Resolution (Å) |
| Saruparib (AZD5305) | PARP1 | 1,5-Naphthyridin-one | 3 | 9ETQ[1], 7ONS[2] | 1.59[1], 1.97[2] |
| Olaparib | PARP1 | Phthalazinone | 25 | 5AOO | Not Specified in search |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates a more potent inhibitor.
Visualizing the Experimental Workflow
The journey from a purified protein and a synthesized inhibitor to a detailed 3D structure of their complex is a multi-step process. The following diagram, generated using DOT language, outlines the typical experimental workflow for X-ray crystallography.
References
Safety Operating Guide
Proper Disposal of 1,8-Naphthyridin-2(1H)-one: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the handling and disposal of 1,8-Naphthyridin-2(1H)-one (CAS No. 15936-09-1), a heterocyclic compound utilized in various research and development applications. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to maintain regulatory compliance.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves must be inspected prior to use and disposed of properly after handling.[2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust particles. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Hazard Identification and Classification
Based on data for analogous compounds, this compound is anticipated to possess the following hazards:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[2]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1][2]
Due to these potential hazards, this compound must be disposed of as hazardous chemical waste.[3] The precautionary statement P501, associated with similar compounds, directs to "Dispose of contents/container to an approved waste disposal plant."[1]
Step-by-Step Disposal Protocol
The following procedure outlines the steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless they are compatible.
-
Collect solid waste, such as contaminated filter paper, gloves, and vials, in a designated, compatible, and clearly labeled hazardous waste container.[4]
-
For solutions containing this compound, collect them in a separate, compatible liquid waste container. Do not dispose of down the drain.[3]
2. Container Management:
-
Use a container made of a material that is compatible with this compound. The original product container is often a suitable choice.[3]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[3][5]
-
Keep the waste container closed at all times, except when adding waste.[3][6]
3. Labeling of Hazardous Waste:
-
As soon as the first quantity of waste is added, label the container with a hazardous waste tag.[3]
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste.
-
Include the contact information of the generating laboratory and the date the container was first used for waste collection.
4. Storage of Waste:
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory where it was generated.[5]
-
Ensure the storage area is secure and away from incompatible materials.
-
Do not accumulate large quantities of waste in the laboratory.[4]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers in a satellite accumulation area), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.[5][7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
6. Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent before it can be disposed of as non-hazardous waste.[3][8]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[3]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[3]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Disposal Workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for the chemical in use.
References
- 1. aksci.com [aksci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. vumc.org [vumc.org]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: Essential PPE and Handling Protocols for 1,8-Naphthyridin-2(1H)-one
Immediate Safety and Personal Protective Equipment (PPE)
The cornerstone of safe handling lies in the consistent and correct use of appropriate PPE. The following table summarizes the essential protective gear required when working with 1,8-Naphthyridin-2(1H)-one, based on the hazard profile of analogous compounds and general best practices for handling solid chemical reagents.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable minimum requirement for handling the solid. Ensure gloves are regularly inspected for tears or punctures and are promptly replaced after contamination. |
| Eyes | Safety glasses with side shields or safety goggles | Protects against airborne particles and accidental splashes. Goggles provide a more complete seal and are recommended when there is a higher risk of splashing. |
| Body | Laboratory coat | A buttoned, knee-length lab coat provides a crucial barrier to protect skin and personal clothing from spills and contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust. | Engineering controls such as a fume hood are the primary means of respiratory protection. If significant dust is anticipated, a NIOSH-approved respirator appropriate for particulates should be considered. |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks. The following workflow outlines the key steps for safe operational procedures.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.
Solid Waste:
-
Collect any unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for organic or halogenated solvents, depending on the solvent used.
-
Do not dispose of solutions down the drain.
Contaminated PPE:
-
Disposable gloves and other contaminated PPE should be placed in a sealed bag and disposed of as solid chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and maintaining a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity of the research process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
